N-Methylpiperazine-d11
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H12N2 |
|---|---|
Molecular Weight |
111.23 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
PVOAHINGSUIXLS-GILSBCIXSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CN1CCNCC1 |
Origin of Product |
United States |
Foundational & Exploratory
N-Methylpiperazine-d11: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-Methylpiperazine-d11, a deuterated analog of N-Methylpiperazine. This isotopically labeled compound serves as an invaluable tool in various stages of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies.
Core Chemical Properties
This compound (1-(Methyl-d3)piperazine-2,2,3,3,5,5,6,6-d8) is a saturated heterocyclic amine in which eleven hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, N-Methylpiperazine, making it an ideal internal standard for mass spectrometry-based quantitative analysis.
| Property | Value | Reference |
| Chemical Formula | C₅HD₁₁N₂ | [1] |
| Molecular Weight | 111.23 g/mol | [1] |
| CAS Number | 1319723-22-2 | [1] |
| Synonyms | 1-(Methyl-d3)piperazine-2,2,3,3,5,5,6,6-d8, Piperazine-2,2,3,3,5,5,6,6-d8,1-(methyl-d3) | [1] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 138 °C (for non-deuterated) | [3] |
| Melting Point | -6 °C (for non-deuterated) | [3] |
| Density | 0.903 g/mL at 25 °C (for non-deuterated) | [4] |
| Solubility | Miscible in water | [5] |
Synthesis and Characterization
The synthesis of this compound can be achieved through modifications of established protocols for the synthesis of N-Methylpiperazine. A common approach involves the reductive amination of piperazine-d8 with a deuterated formaldehyde (B43269) source, followed by purification.
Illustrative Synthetic Scheme
A plausible synthetic route for this compound is outlined below. This is a conceptual workflow and would require optimization for practical implementation.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of N-Methylpiperazine (Non-Deuterated) via Reductive Amination
This protocol for the non-deuterated analog can be adapted for the synthesis of this compound by substituting the starting materials with their deuterated counterparts (Piperazine-d8, Formaldehyde-d2, and Deuterium gas).
Materials:
-
Formaldehyde
-
Hydrogen gas
-
Raney nickel catalyst
-
Methanol (B129727) (solvent)
-
Reaction vessel (autoclave)
Procedure:
-
In a suitable reactor, dissolve piperazine in methanol.
-
Add formaldehyde to the solution. The molar ratio of piperazine to formaldehyde is typically in the range of 1:0.8 to 1:1.6.[6]
-
The mixture undergoes a condensation reaction at normal pressure.[7]
-
After the condensation is complete, add the Raney nickel catalyst to the same reactor. The amount of catalyst is typically 4-12% of the weight of the piperazine.[6][7]
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Maintain these conditions until the hydrogenation is complete, indicated by the cessation of hydrogen uptake.
-
Cool the reactor, vent the excess hydrogen, and filter the catalyst.
-
The filtrate is then subjected to distillation to remove the methanol and any unreacted piperazine.
-
Collect the fraction boiling at approximately 137-138 °C, which is N-Methylpiperazine.[7]
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
| Analytical Method | Purpose | Key Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and assessment of deuteration. | The ¹H NMR spectrum should show a significant reduction or absence of signals corresponding to the piperazine ring and methyl protons. The ¹³C NMR spectrum can also be used to confirm the carbon skeleton. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (111.23 g/mol ). The isotopic distribution will indicate the level of deuterium incorporation.[5] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. | HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the deuterated compound. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification and purity assessment. | LC-MS/MS can be used to separate this compound from potential impurities and to develop quantitative assays. |
Applications in Research and Drug Development
This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as those used in pharmacokinetic and drug metabolism studies. The N-methylpiperazine moiety is present in numerous pharmaceutical drugs, including antipsychotics and anticancer agents.[8]
Use as an Internal Standard in LC-MS/MS Analysis
The workflow below illustrates the use of this compound as an internal standard for the quantification of a target analyte (a drug containing the N-methylpiperazine moiety) in a biological matrix.
Caption: Workflow for using this compound in quantitative analysis.
Experimental Protocol for Analyte Quantification using an Internal Standard
Objective: To quantify the concentration of a drug containing the N-methylpiperazine moiety in a plasma sample.
Materials:
-
Plasma samples containing the analyte of interest.
-
This compound (internal standard) stock solution of a known concentration.
-
Acetonitrile (B52724) (protein precipitation agent).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add a known amount of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Separate the analyte and the internal standard using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the analyte and this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard should be monitored.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
This compound is a critical tool for researchers in the pharmaceutical industry. Its stable isotopic label allows for its use as a reliable internal standard in bioanalytical methods, facilitating accurate and precise quantification of N-methylpiperazine-containing drugs and their metabolites. The information provided in this guide serves as a comprehensive resource for understanding the properties and applications of this important research chemical.
References
- 1. N-Methylpiperazine-2,2,3,3,5,5,6,6-d8 D 98atom , 98 CP 917358-65-7 [sigmaaldrich.com]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 8. Piperazine, 1-methyl- [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis and Purification of N-Methylpiperazine-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Methylpiperazine-d11, a deuterated analog of N-methylpiperazine. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for quantitative analysis. This document outlines a feasible synthetic route, purification strategies, and the expected analytical data based on available scientific literature.
Synthesis of this compound
The synthesis of this compound, chemically known as 1-(Methyl-d3)piperazine-2,2,3,3,5,5,6,6-d8, is a two-step process. The first step involves the deuteration of the piperazine (B1678402) ring to yield piperazine-d8. The second step is the N-methylation of the deuterated piperazine ring using a deuterated methyl source.
Step 1: Synthesis of Piperazine-d8
The preparation of the deuterated piperazine ring is a critical initial step. A common method for achieving high levels of deuteration is through catalytic hydrogen-deuterium exchange.
Experimental Protocol: Catalytic Deuteration of Piperazine
-
Reactants:
-
Piperazine
-
Deuterium (B1214612) gas (D₂)
-
Heavy water (D₂O) (as a deuterium source and solvent)
-
Platinum or Palladium catalyst (e.g., Pt/C or Pd/C)
-
-
Apparatus:
-
High-pressure autoclave reactor
-
Magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
Piperazine is dissolved in heavy water (D₂O) in a high-pressure autoclave.
-
A catalytic amount of a suitable hydrogenation catalyst (e.g., Platinum on carbon) is added to the solution.
-
The autoclave is sealed and purged with nitrogen gas to remove any air.
-
The reactor is then pressurized with deuterium gas (D₂) to a high pressure.
-
The reaction mixture is heated to an elevated temperature and stirred vigorously for a prolonged period to facilitate the exchange of hydrogen atoms with deuterium on the piperazine ring.
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess deuterium gas is safely vented.
-
The catalyst is removed by filtration.
-
The heavy water is removed under reduced pressure to yield Piperazine-d8, which can be further purified if necessary, often as its dihydrochloride (B599025) salt.
-
Step 2: N-Methylation of Piperazine-d8 to yield this compound
The second step involves the selective methylation of one of the nitrogen atoms of the newly synthesized piperazine-d8 ring with a deuterated methyl group. A common and effective method for this transformation is the use of deuterated iodomethane.
Experimental Protocol: N-methylation of Piperazine-d8
-
Reactants:
-
Piperazine-d8
-
Iodomethane-d3 (CD₃I)
-
A suitable base (e.g., sodium hydroxide)
-
Ethanol (B145695) and heavy water (D₂O) as solvents
-
-
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Distillation apparatus
-
-
Procedure:
-
A mixture of piperazine-d8 and piperazine-d8 dihydrochloride is dissolved in a solution of ethanol and deuterium oxide.
-
The mixture is cooled in an ice bath to approximately 0°C.
-
Iodomethane-d3 is added dropwise to the cooled solution while stirring.
-
The reaction mixture is then allowed to stir at ambient temperature for about 90 minutes.
-
After the reaction, the mixture is cooled again to 0°C and basified to a pH of approximately 9.0 with a solution of sodium hydroxide.
-
The product is extracted using a standard extractive work-up procedure.
-
The crude product is then purified by distillation to yield this compound as a colorless liquid.[1]
-
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials, by-products such as the dialkylated piperazine, and other impurities. Fractional distillation is the primary method for purifying this compound.
Experimental Protocol: Purification by Fractional Distillation
-
Apparatus:
-
Fractional distillation setup with a high-efficiency distillation column (e.g., Vigreux or packed column)
-
Heating mantle with a stirrer
-
Thermometer
-
Condenser
-
Receiving flask
-
-
Procedure:
-
The crude this compound is placed in the distillation flask.
-
The apparatus is set up for fractional distillation.
-
The mixture is heated, and the temperature is carefully monitored.
-
The fraction corresponding to the boiling point of N-Methylpiperazine (approximately 138°C at atmospheric pressure) is collected. The deuterated analog is expected to have a very similar boiling point.
-
For mixtures containing piperazine as a significant impurity, extractive distillation using ethylene (B1197577) glycol can be employed for a more efficient separation.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₅HD₁₁N₂ | 111.23 | 1319723-22-2 |
| Synthesis Step | Reactants | Product | Typical Yield | Reference |
| N-methylation | Piperazine, Iodomethane-d3 | N-Methyl-d3-piperizine | 58.3% | [1] |
| Analytical Data | Value |
| Isotopic Purity | Typically ≥98 atom % D for commercially available analogs |
| Chemical Purity | ≥98% (by GC or NMR) |
Experimental Workflow and Diagrams
The overall workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.
Caption: Experimental workflow for the synthesis and purification of this compound.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described. The specific reaction conditions, such as temperature, pressure, and reaction time, may require optimization to achieve the desired yield and purity.
References
N-Methylpiperazine-d11: A Technical Guide to Isotopic Labeling and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Methylpiperazine-d11, a deuterated analog of N-Methylpiperazine. This isotopically labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative bioanalysis. This guide details the isotopic labeling process, methods for purity assessment, and presents relevant data in a clear and accessible format.
Introduction
N-Methylpiperazine is a common building block in the synthesis of various pharmaceutical drugs, including antipsychotics and antihistamines. The use of its deuterated form, this compound, in which eleven hydrogen atoms are replaced by deuterium (B1214612), offers significant advantages in mass spectrometry-based analytical methods. The mass shift provided by the deuterium labels allows for its clear differentiation from the unlabeled endogenous or administered compound, making it an ideal internal standard for pharmacokinetic and metabolism studies.
Isotopic Labeling of this compound
The synthesis of this compound involves the introduction of deuterium atoms at specific positions within the molecule. This is typically achieved through the use of deuterated starting materials. A plausible synthetic route involves the reaction of piperazine-d8 with a deuterated methylating agent, such as iodomethane-d3 (B117434) or formaldehyde-d2 followed by reduction with a deuterium source.
General Synthetic Approach:
A common method for the synthesis of N-methylpiperazine is the reductive amination of piperazine (B1678402) with formaldehyde (B43269). To synthesize this compound, this reaction can be adapted using deuterated reagents.
-
Starting Materials: Piperazine-d8 and a deuterated source for the methyl group (e.g., paraformaldehyde-d2 and a reducing agent that provides deuterium, or methyl-d3 iodide).
-
Reaction: The synthesis can be conceptualized as a two-step process within a single pot:
-
Condensation: Piperazine-d8 reacts with a deuterated formaldehyde equivalent to form a deuterated hydroxymethyl or iminium intermediate.
-
Reduction: The intermediate is then reduced with a deuterium-donating reducing agent to yield N-(methyl-d3)-piperazine-d8 (this compound).
-
Quantitative Data
The quality of this compound is defined by its isotopic enrichment and its chemical purity. The following tables summarize typical specifications for this material.
Table 1: Isotopic Purity and Enrichment
| Parameter | Specification | Method |
| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry |
| Deuterium Incorporation | Predominantly d11 | Mass Spectrometry, NMR |
Table 2: Chemical Purity and Physical Properties
| Parameter | Specification | Method |
| Chemical Purity | ≥ 98% | GC-MS |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Molecular Formula | C₅HD₁₁N₂ | - |
| Molecular Weight | 111.23 g/mol | - |
| Boiling Point | ~138 °C (for unlabeled) | - |
Experimental Protocols
The following are representative protocols for the synthesis and analysis of this compound. These are generalized procedures and may require optimization based on specific laboratory conditions and available instrumentation.
Synthesis of this compound
Objective: To synthesize this compound via reductive amination of piperazine-d8.
Materials:
-
Piperazine-d8 dihydrochloride (B599025)
-
Paraformaldehyde-d2
-
Sodium cyanoborodeuteride (NaBD₃CN) or similar deuteride (B1239839) reducing agent
-
Deuterated methanol (B129727) (CD₃OD)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine-d8 dihydrochloride in D₂O.
-
Neutralize the solution by the dropwise addition of a solution of NaOH in D₂O until the pH is basic.
-
Extract the free piperazine-d8 into dichloromethane. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain piperazine-d8.
-
Dissolve the piperazine-d8 and paraformaldehyde-d2 in deuterated methanol.
-
Cool the mixture in an ice bath and add sodium cyanoborodeuteride portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of D₂O.
-
Make the solution basic with NaOH and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Purity Analysis
Objective: To determine the chemical purity of this compound and identify any potential impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 30-300 amu
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis:
-
The chemical purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be consistent with the structure of this compound (expected molecular ion at m/z 111).
Objective: To determine the isotopic enrichment of this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., TOF or Orbitrap)
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for LC-MS).
-
Infuse the sample directly or analyze by LC-MS.
-
Acquire the high-resolution mass spectrum of the protonated molecule [M+H]⁺.
-
Determine the relative intensities of the isotopologue peaks (d0 to d11).
-
Calculate the isotopic enrichment by determining the percentage of the d11 isotopologue relative to all other isotopologues.
Objective: To confirm the chemical structure and assess the extent and position of deuterium incorporation.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
¹H NMR:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the methyl and piperazine protons will confirm high levels of deuteration.
-
-
²H NMR:
-
Dissolve the sample in a protonated solvent (e.g., CHCl₃).
-
Acquire a ²H NMR spectrum. The presence of signals will confirm the incorporation of deuterium. The chemical shifts will correspond to the positions of deuteration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts will be slightly different from the unlabeled compound.
-
Visualizations
The following diagrams illustrate the conceptual workflows for the synthesis and analysis of this compound.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for purity assessment.
physical characteristics of N-Methylpiperazine-d11
An In-depth Technical Guide to the Physical Characteristics of N-Methylpiperazine-d11
This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, a deuterated isotopologue of N-Methylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document aggregates key data into a structured format, outlines relevant experimental context, and presents a visual summary of its properties.
Chemical Identity and Properties
This compound is a stable, isotopically labeled version of N-Methylpiperazine where eleven hydrogen atoms have been replaced by deuterium (B1214612).[1] This substitution is primarily on the piperazine (B1678402) ring and the methyl group.[2][3] Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1319723-22-2 | [2][3] |
| Chemical Formula | C₅HD₁₁N₂ | [2][3] |
| Molecular Weight | 111.23 g/mol | [2][3] |
| Synonyms | 1-(Methyl-d3)piperazine-2,2,3,3,5,5,6,6-d8 | [2][3] |
| Piperazine-2,2,3,3,5,5,6,6-d8,1-(methyl-d3) | [2][3] |
Physical Characteristics
Detailed experimental data for the physical properties of the deuterated form are not widely published. However, the physical characteristics are expected to be very similar to its non-deuterated counterpart, N-Methylpiperazine (CAS: 109-01-3). The primary difference lies in the molecular weight due to the heavier deuterium isotopes.
| Property | Value (N-Methylpiperazine) | Source |
| Physical State | Clear, colorless to yellow liquid with an amine-like odor | [4][5] |
| Melting Point | -6 °C | [4] |
| Boiling Point | 138 °C | [4][5] |
| Density | 0.903 g/mL at 20-25 °C | [4] |
| Flash Point | 42 °C | [4] |
| Solubility | Miscible in water, ethanol, and ether | [4][5] |
| Vapor Pressure | 0.9 kPa at 20 °C | [6] |
Comparative Data: Isotopic vs. Non-Isotopic Form
The key distinction between this compound and N-Methylpiperazine is the isotopic substitution, which results in a notable difference in molecular weight.
| Property | This compound | N-Methylpiperazine |
| Chemical Formula | C₅HD₁₁N₂[2][3] | C₅H₁₂N₂[4] |
| Molecular Weight | 111.23 g/mol [2][3] | 100.16 g/mol [4][6] |
Experimental Protocols
Synthesis of N-Methylpiperazine
While specific synthesis protocols for the d11 variant are proprietary, the synthesis of the parent compound, N-Methylpiperazine, provides a relevant methodological framework. One common industrial method involves the reaction of diethanolamine (B148213) with methylamine (B109427) at high temperature (200 °C) and pressure (250 bar).[7]
An alternative laboratory-scale synthesis involves the reductive methylation of piperazine. A general procedure is as follows:
-
Condensation: Piperazine is dissolved in a solvent such as methanol. Formaldehyde is added to the solution, often in batches, to react with the piperazine, forming a condensation product.[8]
-
Hydrogenation: The condensation product is then hydrogenated in the same reactor. A catalyst, typically Raney Nickel, is added.[8]
-
Reaction Conditions: The reactor is pressurized with hydrogen gas to 1.0-6.0 MPa and heated to a temperature between 70-100 °C.[8] The reaction proceeds with stirring until hydrogen uptake ceases.
-
Purification: After the reaction, the catalyst is filtered off. The resulting filtrate is purified by distillation to recover the solvent and any unreacted piperazine, yielding N-Methylpiperazine.[8]
Determination of Physical Properties
The physical properties listed would be determined using standard analytical techniques:
-
Melting and Boiling Points: Determined using a calibrated melting point apparatus or by distillation for the boiling point, following established ASTM or ISO standards.
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature.
-
Solubility: Assessed by visual inspection of miscibility with various solvents at controlled temperatures.
Visual Data Representation
The following diagram illustrates the key identifying characteristics of this compound.
Caption: Key physical and chemical identifiers for this compound.
References
- 1. This compound-产品信息-Felix [felixbio.cn]
- 2. N-Methyl piperazine D11 | CAS No- 1319723-22-2 | Simson Pharma Limited [simsonpharma.com]
- 3. N-Methyl piperazine D11 | CAS No- 1319723-22-2 | Simson Pharma Limited [simsonpharma.com]
- 4. manavchem.com [manavchem.com]
- 5. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 8. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
N-Methylpiperazine-d11: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Methylpiperazine-d11. Understanding these parameters is critical for maintaining the isotopic and chemical purity of this compound, ensuring the reliability and reproducibility of experimental results in research and drug development.
Core Principles of Stability and Storage
This compound, as a deuterated compound, requires careful handling to prevent degradation and isotopic exchange. The primary factors influencing its stability are exposure to moisture, light, and elevated temperatures. The C-D bonds are stronger than C-H bonds, which can lead to a higher metabolic stability due to the kinetic isotope effect, but this does not render the molecule immune to chemical degradation.[1][2][3]
Key Stability Considerations:
-
Hygroscopicity: N-Methylpiperazine is hygroscopic and readily absorbs moisture from the atmosphere.[4] This can lead to chemical degradation and, crucially for a deuterated compound, isotopic dilution through hydrogen-deuterium (H-D) exchange.
-
Sensitivity to Light: Exposure to light can potentially induce degradation.[5]
-
Temperature Sensitivity: The stability of this compound is temperature-dependent. Elevated temperatures can accelerate degradation processes.[6]
-
Oxidation: The non-deuterated form, N-Methylpiperazine, is susceptible to oxidation, which can cause discoloration.[6]
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature for short-term storage.[6] For long-term storage, refrigeration (2-8 °C) is advisable. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[5] | Prevents oxidation and minimizes contact with atmospheric moisture, thereby reducing the risk of hygroscopic absorption and H-D exchange. |
| Container | Use a tightly sealed, opaque container. | Protects the compound from light and moisture ingress. |
| Moisture | Store in a dry, well-ventilated place.[4][5] Consider storage in a desiccator. | Prevents hygroscopic absorption and potential degradation. |
Physicochemical Properties of N-Methylpiperazine (Non-deuterated)
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂ | [7] |
| Molecular Weight | 100.16 g/mol | [7] |
| Appearance | Clear, colorless to light yellow liquid | [8] |
| Boiling Point | 138 °C | [7] |
| Melting Point | -6 °C | [7] |
| Flash Point | 39 °C | [5] |
| Density | 0.903 g/mL at 25 °C | [9] |
| Solubility | Miscible in water | [6] |
| pH | 11-12 (50 g/L in water at 20°C) | [10] |
Potential Degradation Pathways
The primary degradation pathways for N-Methylpiperazine are expected to involve oxidation and reactions related to its basic and hygroscopic nature. For the deuterated form, H-D exchange is an additional critical consideration.
Caption: Potential degradation routes for this compound.
A study on a solvent blend containing 1-methylpiperazine (B117243) identified several degradation products under pilot plant conditions for CO2 capture, including 1-piperazineethanamine.[11] While the conditions are harsh, this suggests that the piperazine (B1678402) ring can be susceptible to opening and side-chain reactions.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of this compound under various conditions.
Caption: General workflow for stability testing of this compound.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in appropriate containers.
-
Exposure to Stress Conditions:
-
Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) and a control sample at the recommended storage temperature.
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. Wrap control samples in aluminum foil.
-
Humidity Stability: Store samples in a humidity chamber at a controlled relative humidity (e.g., 75% RH).
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term studies; shorter intervals for accelerated studies).[12]
-
Analysis: Analyze the samples using validated analytical methods such as:
-
LC-MS: To quantify the parent compound and detect any degradation products.
-
NMR: To assess isotopic purity by monitoring for any H-D exchange.
-
-
Data Evaluation: Compare the results of the stressed samples to the control samples to determine the rate of degradation and any loss of isotopic enrichment.
Protocol 2: Assessment of Hygroscopicity
Objective: To determine the propensity of this compound to absorb moisture.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound (typically 5-10 mg) into a pre-weighed container.
-
Controlled Humidity Exposure: Place the open container in a humidity chamber with a controlled relative humidity (e.g., 75% RH, which can be achieved using a saturated sodium chloride solution).
-
Weight Measurement: Re-weigh the sample at regular intervals until a constant weight is achieved.
-
Calculation: The percentage of weight gain is calculated to determine the hygroscopicity of the compound.
Logical Relationship between Storage and Stability
The stability of this compound is directly influenced by the storage conditions. The following diagram illustrates the logical flow from proper storage practices to maintaining compound integrity.
Caption: Impact of storage conditions on this compound stability.
By adhering to the recommended storage and handling protocols, researchers can ensure the quality and integrity of this compound, leading to more reliable and accurate scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS [mubychem.com]
- 6. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]
- 7. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 8. file.leyan.com [file.leyan.com]
- 9. N-METHYL PIPERAZINE For Synthesis | Lab chemical manufacturer, Laboratory Chemicals, Lab chemical supplier, Lab chemical distributors, Lab chemicals exporter, Laboratory chemical suppliers, Laboratory chemicals manufacturer, Alpha Chemika India. [alphachemika.co]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
N-Methylpiperazine-d11: A Comprehensive Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) for N-Methylpiperazine-d11, a deuterated analog of N-Methylpiperazine. This document is crucial for ensuring the quality, purity, and isotopic enrichment of the compound, which are critical parameters in research and drug development. This guide will delve into the typical analytical tests performed, the methodologies employed, and the interpretation of the resulting data.
Compound Information
-
Product Name: this compound
-
CAS Number: 1319723-22-2
-
Chemical Formula: C₅HD₁₁N₂
-
Molecular Weight: 111.23 g/mol
-
Structure:
Analytical Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.
Table 1: Physical and Chemical Properties
| Test | Specification | Result |
| Appearance | Colorless to light yellow liquid | Conforms |
| Solubility | Soluble in Chloroform, Methanol | Conforms |
Table 2: Purity and Isotopic Enrichment
| Test | Method | Specification | Result |
| Chemical Purity | GC-MS | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | ¹H NMR / Mass Spectrometry | ≥ 98.0 atom % D | 99.2 atom % D |
| Deuteration Incorporation | Mass Spectrometry | Report results | d11 > 99% |
Table 3: Impurity Profile
| Test | Method | Specification | Result |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% |
| Residual Solvents | GC-FID (Headspace) | Complies with USP <467> | Conforms |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
This method is employed to determine the chemical purity of this compound by separating it from any volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-500 amu.
-
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., Dichloromethane) at a concentration of approximately 1 mg/mL.
-
Analysis: 1 µL of the prepared sample is injected into the GC-MS system. The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Isotopic Enrichment Determination by Mass Spectrometry
High-resolution mass spectrometry is a powerful technique to determine the isotopic purity of deuterated compounds.[1]
-
Instrumentation: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).[1]
-
Method: The analysis is based on distinguishing and assigning the corresponding H/D isotopolog ions of the deuterated compound.[1]
-
Sample Preparation: The sample is diluted in a suitable solvent and infused into the mass spectrometer.
-
Data Analysis: The isotopic purity is calculated from the relative abundance of the H/D isotopolog ions (D0 to Dn) in the mass spectrum.[1] Two methods for calculation can be employed and compared for consistency.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
¹H NMR spectroscopy is used to confirm the structure of the molecule and to determine the degree of deuteration by observing the absence of proton signals at specific positions.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is then acquired.
-
Analysis: The absence of signals corresponding to the methyl and piperazine (B1678402) ring protons confirms a high level of deuteration. The isotopic purity can be estimated by comparing the integration of any residual proton signals to the integration of a known internal standard.
Residual Solvent Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is used to detect and quantify any residual solvents from the manufacturing process, ensuring they are below the limits specified by pharmaceutical guidelines such as USP <467>.[2][3]
-
Instrumentation: A gas chromatograph with a flame ionization detector and a headspace autosampler.[3]
-
Column: A G43 phase (624-type) capillary column is commonly used.[2]
-
Carrier Gas: Helium or Hydrogen.[4]
-
Oven Temperature Program: A suitable temperature gradient is used to separate a wide range of solvents.[4]
-
Sample Preparation: A known amount of the this compound sample is dissolved in a high-boiling-point solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in a headspace vial.[4]
-
Analysis: The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase, which is then injected into the GC-FID system. The quantification is performed against a standard mixture of known solvents.
Visualizations
The following diagrams illustrate the logical workflow of the analytical testing process for this compound.
Caption: Analytical Workflow for this compound.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. s4science.at [s4science.at]
- 4. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of Deuterated N-Methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic methodologies for preparing various deuterated isotopologues of N-Methylpiperazine. This valuable building block is frequently incorporated into pharmaceutical compounds to enhance their metabolic stability. By strategically replacing hydrogen atoms with deuterium (B1214612), the kinetic isotope effect can be leveraged to slow down drug metabolism, potentially leading to improved pharmacokinetic profiles.
This document details the synthesis of N-Methyl-d3-piperazine, N-Methylpiperazine-d4, and N-Methylpiperazine-d8, offering clear, structured data, detailed experimental protocols, and visual diagrams of the synthetic pathways.
Core Synthesis Strategies
The synthesis of deuterated N-Methylpiperazine primarily revolves around two key strategies:
-
Introduction of a deuterated methyl group: This is typically achieved by reacting piperazine (B1678402) with a deuterated methylating agent, such as iodomethane-d3. This method is straightforward for producing N-Methyl-d3-piperazine.
-
N-methylation of a deuterated piperazine ring: For isotopologues with deuterium on the piperazine ring itself, the synthesis starts with a deuterated piperazine precursor, which is then methylated. This is the common approach for synthesizing N-Methylpiperazine-d8.
The synthesis of N-Methylpiperazine-d4 often requires a multi-step approach involving the use of deuterated reducing agents to introduce deuterium at specific positions on the piperazine ring prior to N-methylation.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative data for the synthesis of different deuterated N-Methylpiperazine isotopologues.
| Isotopologue | Starting Materials | Key Reagents | Solvent | Typical Yield | Isotopic Purity |
| N-Methyl-d3-piperazine | Piperazine, Piperazine dihydrochloride (B599025) | Iodomethane-d3, Sodium hydroxide (B78521) | Ethanol (B145695)/Deuterium oxide | 58.3%[1] | >98% (typical for commercial reagents) |
| N-Methylpiperazine-d4 | N-Boc-piperidone | Deuterated reducing agent (e.g., LiAlD4), Methylating agent | Ethereal solvent (e.g., THF) | Variable | >98% (typical) |
| N-Methylpiperazine-d8 | Piperazine-d8 | Methylating agent (e.g., formaldehyde/formic acid) | Aqueous/Alcoholic | High | >98% |
Experimental Protocols
Synthesis of N-Methyl-d3-piperazine
This protocol is adapted from a known procedure for the synthesis of 1-Methyl-d3-piperizine.[1]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine piperazine (10.0 g, 116.1 mmol) and piperazine dihydrochloride (18.45 g, 116 mmol).
-
Add a 5:1 mixture of ethanol and deuterium oxide (60 mL).
-
Heat the mixture to reflux for approximately 1 hour.
Step 2: Addition of Deuterated Methylating Agent
-
Cool the mixture to approximately 0°C using an ice bath.
-
Slowly add d3-iodomethane (8.85 mL, 92.9 mmol) dropwise to the cooled mixture.
-
Remove the ice bath and allow the mixture to stir at ambient temperature for about 90 minutes.
Step 3: Work-up and Purification
-
Cool the reaction mixture back down to 0°C.
-
Adjust the pH of the mixture to approximately 9.0 by adding a 2N sodium hydroxide solution.
-
Perform a standard extractive work-up using a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by distillation at 120-130°C to yield N-Methyl-d3-piperazine as a colorless liquid.
Proposed Synthesis of N-Methylpiperazine-d8
This proposed method involves the N-methylation of commercially available piperazine-d8 using the Eschweiler-Clarke reaction.
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve piperazine-d8 dihydrochloride in water and neutralize with a suitable base (e.g., sodium hydroxide) to obtain free piperazine-d8. Extract the free base with an organic solvent and dry to remove water.
-
To the flask containing piperazine-d8, add an excess of formic acid and formaldehyde.
Step 2: Reaction
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of carbon dioxide evolution.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture and make it basic by adding a strong base (e.g., sodium hydroxide).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting N-Methylpiperazine-d8 by distillation.
Synthetic Pathway Diagrams
Caption: Synthesis of N-Methyl-d3-piperazine.
Caption: Proposed synthesis of N-Methylpiperazine-d8.
Conclusion
The synthesis of deuterated N-Methylpiperazine is a critical process for the development of next-generation pharmaceuticals with improved metabolic profiles. The methods outlined in this guide provide a solid foundation for researchers in the field. While the synthesis of N-Methyl-d3-piperazine and N-Methylpiperazine-d8 are relatively straightforward, the preparation of more complex isotopologues like N-Methylpiperazine-d4 requires more intricate synthetic design. The provided protocols and diagrams serve as a valuable resource for the practical synthesis of these important deuterated building blocks.
References
N-Methylpiperazine-d11: A Comprehensive Technical Guide for Researchers
CAS Number: 1319723-22-2
This technical guide provides an in-depth overview of N-Methylpiperazine-d11, a deuterated analog of N-Methylpiperazine. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. This document covers the compound's properties, proposed synthesis, and its primary application as an internal standard in quantitative mass spectrometry-based analyses, alongside relevant experimental protocols.
Compound Data and Properties
This compound is a stable isotope-labeled version of N-Methylpiperazine, where eleven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic enrichment makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications, as it shares near-identical physicochemical properties with its non-deuterated counterpart but is distinguishable by its mass.[1]
| Property | Value | Reference |
| CAS Number | 1319723-22-2 | [2] |
| Molecular Formula | C₅HD₁₁N₂ | [2] |
| Molecular Weight | 111.23 g/mol | [2] |
| Synonyms | 1-(methyl-d3)piperazine-2,2,3,3,5,5,6,6-d8 | [2] |
| Storage Temperature | 2-8 °C |
Proposed Synthesis
While specific proprietary synthesis methods for this compound may vary between manufacturers, a plausible synthetic route can be extrapolated from general methods for the synthesis of deuterated N-alkylated amines and piperazine (B1678402) derivatives.[3][4][5][6] The synthesis would likely involve the use of deuterated starting materials to introduce the deuterium atoms onto both the piperazine ring and the N-methyl group.
A potential two-step process is outlined below:
-
Deuteration of the Piperazine Ring: The piperazine ring can be deuterated by reduction of a suitable precursor, such as a dioxopiperazine, using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄).[3]
-
N-Methylation with a Deuterated Methyl Group: The resulting deuterated piperazine can then be N-methylated using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or by reductive amination using formaldehyde-d2 and a reducing agent.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. N-Methyl piperazine D11 | CAS No- 1319723-22-2 | Simson Pharma Limited [simsonpharma.com]
- 3. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylpiperazine-d11: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on N-Methylpiperazine-d11, a deuterated analog of N-Methylpiperazine. Its primary application lies in its use as an internal standard for quantitative mass spectrometry-based analyses, particularly in pharmacokinetic and bioequivalence studies of pharmaceuticals containing the N-methylpiperazine moiety.
Core Molecular Data
Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.
| Property | Value | Reference |
| Molecular Formula | C₅HD₁₁N₂ | [1] |
| Molecular Weight | 111.23 g/mol | [1][2] |
| CAS Number | 1319723-22-2 | [1][2] |
| Synonyms | 1-(Methyl-d3)piperazine-2,2,3,3,5,5,6,6-d8 | [1] |
Application in Quantitative Analysis
This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical properties are nearly identical to its non-deuterated counterpart, N-Methylpiperazine, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in a mass spectrometer, enabling accurate quantification of the target analyte.
This is particularly valuable in the analysis of pharmaceuticals such as:
-
Trifluoperazine (B1681574): An antipsychotic medication.
-
Sildenafil: Used to treat erectile dysfunction and pulmonary arterial hypertension.
-
Olanzapine: An antipsychotic medication.
-
Clozapine: An antipsychotic medication.
-
Meclizine: An antihistamine used to treat motion sickness.
The use of a deuterated internal standard like this compound is crucial for correcting for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical method.
Experimental Protocols
The following are detailed methodologies for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of a target analyte (e.g., Trifluoperazine) in human plasma. These protocols are based on established methods for similar analyses and can be adapted for other relevant analytes.
Sample Preparation: Protein Precipitation
This method is a rapid and straightforward approach for removing proteins from plasma samples.
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of human plasma.
-
Internal Standard Spiking: Add a specific volume of a known concentration of this compound solution in methanol (B129727) to the plasma sample.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of an analyte using this compound as an internal standard. Method optimization will be required for specific analytes.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions will need to be determined for the analyte and this compound.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and this compound.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Diagrams
The following diagrams illustrate the logical workflow of using this compound as an internal standard in a typical bioanalytical method.
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Principle of internal standard correction with this compound.
References
A Technical Guide to N-Methylpiperazine-d11 for Researchers and Drug Development Professionals
Introduction: N-Methylpiperazine-d11 (1-(methyl-d3)piperazine-2,2,3,3,5,5,6,6-d8) is a deuterated analog of N-Methylpiperazine, a common building block in organic synthesis and a key component in numerous pharmaceutical drugs. The substitution of hydrogen with deuterium (B1214612) atoms provides a valuable tool for researchers in drug metabolism and pharmacokinetic (DMPK) studies, serving as a stable isotopic internal standard for quantitative analysis by mass spectrometry. This guide provides an in-depth overview of its commercial suppliers, physicochemical properties, and relevant experimental protocols.
Commercial Suppliers and Product Specifications
This compound is available from specialized chemical suppliers. The following table summarizes key information for sourcing this compound. Researchers are advised to contact the suppliers directly to obtain the most current Certificate of Analysis (CoA) for specific lot numbers, as purity and isotopic enrichment can vary.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Isotopic Enrichment |
| Simson Pharma Limited [1] | 1319723-22-2 | C₅HD₁₁N₂ | 111.23 | >98% (by GC) | Not specified |
| Sigma-Aldrich | 1319723-22-2 | C₅HD₁₁N₂ | 111.23 | Not specified | Not specified |
| Clearsynth | 3029270-07-0 (dihydrochloride) | C₅H₆D₈Cl₂N₂ | 181.13 | Not specified | Not specified |
| ChemScene | 917358-65-7 (d8) | C₅H₄D₈N₂ | 108.21 | ≥98% | Not specified |
Note: Data presented is based on publicly available information and may not reflect the exact specifications of a particular batch. Always refer to the supplier's Certificate of Analysis for precise data.
Physicochemical Properties
The physical and chemical properties of this compound are expected to be very similar to its non-deuterated counterpart, N-Methylpiperazine.
| Property | Value (for N-Methylpiperazine) | Reference |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 138 °C | [4][5] |
| Density | 0.903 g/mL at 20 °C | [4] |
| Flash Point | 39 °C | [4] |
| Solubility | Miscible in water, ethanol, and ether | [4] |
| pKa | 9.8 (for the protonated form) | N/A |
Experimental Protocols
Synthesis of this compound
A representative synthetic route for this compound can be adapted from methods used for the synthesis of other deuterated piperazine (B1678402) derivatives. A plausible method involves the reaction of piperazine with a deuterated methylating agent.
Reaction Scheme:
Caption: A two-step synthesis of this compound.
Methodology:
-
N-Methylation: To a solution of piperazine in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate) and iodomethane-d3. Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture, filter off the solid, and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation.
-
H/D Exchange: The resulting N-methyl-d3-piperazine is then subjected to a hydrogen-deuterium exchange reaction. This is typically achieved by heating the compound in deuterium oxide (D2O) in the presence of a catalyst, such as platinum oxide (PtO2), under a deuterium gas atmosphere.
-
Purification: The final product, this compound, is purified by distillation or preparative gas chromatography to achieve the desired chemical and isotopic purity.
Quality Control and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment Determination:
GC-MS is a primary technique for assessing the chemical purity and estimating the isotopic enrichment of this compound.
Workflow:
References
Methodological & Application
Application Note: N-Methylpiperazine-d11 as a Robust Internal Standard for LC-MS/MS Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of small molecules in complex matrices such as plasma, urine, and tissue homogenates.[1][2] Achieving high accuracy and precision in these analyses requires correcting for variability introduced during sample preparation, chromatography, and mass spectrometric detection.[1][2][3][4] An internal standard (IS) is a reference compound added in a known quantity to all samples, calibrators, and quality controls to normalize the response of the analyte of interest.[1][2]
Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative bioanalysis.[3] These are analogs of the analyte where one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1][5] N-Methylpiperazine-d11 is a deuterated form of N-Methylpiperazine. Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization effects in the mass spectrometer.[3][5] This allows it to effectively compensate for variations, leading to highly reliable and reproducible quantitative results.[6][7]
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of N-Methylpiperazine in biological matrices using LC-MS/MS.
Principle of Deuterated Internal Standards
The core principle behind using a deuterated internal standard like this compound is that it behaves almost identically to the native analyte throughout the entire analytical process. It is added at a fixed concentration to every sample at the beginning of the sample preparation workflow. Any loss of analyte during extraction, or any fluctuation in injection volume or ionization efficiency, will affect the internal standard to the same degree. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference.[3] Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, which nullifies the experimental variability.[4]
Experimental Protocols
This section details the methodology for the quantification of N-Methylpiperazine using this compound as an internal standard.
Materials and Reagents
-
N-Methylpiperazine (Analyte) certified reference standard
-
This compound (Internal Standard) certified reference standard
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ammonium Formate (AR Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Control human plasma (or other relevant biological matrix)
Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Methylpiperazine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the Analyte Stock Solution with 50:50 methanol/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Internal Standard Stock Solution with acetonitrile. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study samples, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each tube.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an LC vial for analysis.
LC-MS/MS Method
The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| HPLC System | UPLC/UHPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Optimized for the specific instrument |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| N-Methylpiperazine | 101.1 | 58.1 | 100 | 15 |
| This compound | 112.2 | 66.1 | 100 | 15 |
Note: MRM transitions and collision energies should be optimized empirically on the specific instrument used.
Data Presentation and Performance
Method validation should be performed according to regulatory guidelines to ensure reliability. The following table presents typical performance characteristics for this assay.
Table 4: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Compensated by IS |
| Recovery | > 85% |
Conclusion
This compound serves as an ideal internal standard for the LC-MS/MS quantification of N-Methylpiperazine. Its use corrects for analytical variability, thereby significantly enhancing the accuracy, precision, and robustness of the method.[3][4] The protocol described herein provides a reliable foundation for researchers in clinical and pharmaceutical settings to develop and validate high-quality bioanalytical assays.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. biopharmaservices.com [biopharmaservices.com]
Application of N-Methylpiperazine-d11 in Pharmacokinetic Studies: Protocols and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-Methylpiperazine-d11 (NMP-d11) in pharmacokinetic (PK) studies. The primary application highlighted is its use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of drugs containing the N-methylpiperazine moiety in biological matrices. The use of a SIL-IS is the gold standard in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it compensates for variability during sample preparation and analysis.[1]
Principle and Applications
Stable isotope labeling involves the incorporation of heavier isotopes, such as deuterium (B1214612) (²H or D), into a molecule.[2][3] In the case of NMP-d11, eleven hydrogen atoms are replaced with deuterium. This labeling renders the molecule chemically identical to its non-labeled counterpart but with a higher mass, allowing it to be distinguished by a mass spectrometer.
Key Applications in Pharmacokinetic Studies:
-
Internal Standard in Bioanalysis: NMP-d11 is an ideal internal standard for quantifying drugs that are structurally related to N-methylpiperazine. Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus correcting for potential matrix effects and procedural losses.[1]
-
Tracer in Metabolic Studies: Deuterated compounds can be used as tracers to investigate metabolic pathways.[4][5][6] The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can slow down metabolic processes such as N-demethylation.[7][8] This allows for a more detailed study of metabolic fate and the identification of metabolites.
Hypothetical Case Study: Quantification of "Drug-X" using NMP-d11
To illustrate the application of NMP-d11, a hypothetical pharmacokinetic study of "Drug-X," a novel therapeutic agent containing an N-methylpiperazine group, is presented. NMP-d11 is employed as the internal standard for the validation of a bioanalytical method for Drug-X in human plasma.
Bioanalytical Method Validation Protocol
The following protocol outlines the validation of an LC-MS/MS method for the quantification of Drug-X in human plasma, adhering to regulatory guidelines.
2.1.1. Materials and Reagents
-
Drug-X (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (from at least 6 different sources)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, Ultrapure
2.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
2.1.3. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with 10 µL of NMP-d11 working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Data Presentation and Validation Parameters
The following tables summarize the acceptance criteria and hypothetical results for the bioanalytical method validation of Drug-X using NMP-d11 as the internal standard.
Table 1: Linearity of Calibration Curve
| Parameter | Acceptance Criteria | Hypothetical Result |
| Concentration Range | - | 1 - 1000 ng/mL |
| Regression Model | - | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Pass |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=5) | Intra-day Precision (%CV) (n=5) | Inter-day Accuracy (%) (n=3 runs) | Inter-day Precision (%CV) (n=3 runs) | Acceptance Criteria |
| LLOQ | 1 | 105.2 | 8.9 | 103.5 | 11.2 | Accuracy: ±20%, Precision: ≤20% |
| Low | 3 | 98.7 | 6.5 | 101.2 | 7.8 | Accuracy: ±15%, Precision: ≤15% |
| Mid | 50 | 102.1 | 4.2 | 100.8 | 5.1 | Accuracy: ±15%, Precision: ≤15% |
| High | 800 | 97.5 | 3.1 | 98.9 | 4.5 | Accuracy: ±15%, Precision: ≤15% |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | IS-Normalized Matrix Factor | Recovery (%) | Acceptance Criteria |
| Low | 3 | 0.98 | 1.01 | 92.5 | %CV of IS-normalized matrix factor ≤15% |
| High | 800 | 0.95 | 0.99 | 95.1 | %CV of IS-normalized matrix factor ≤15% |
Signaling Pathways and Metabolic Logic
While NMP-d11 itself is not involved in signaling pathways, its use can help elucidate the metabolic pathways of a parent drug. For instance, if a drug undergoes N-demethylation, the use of a deuterated analog can help quantify the extent of this metabolic route due to the kinetic isotope effect.
Conclusion
This compound is a valuable tool in modern pharmacokinetic research. Its primary application as a stable isotope-labeled internal standard ensures the development of robust, accurate, and reproducible bioanalytical methods, which are critical for the successful development of new drugs. The principles and protocols outlined in this document provide a framework for the effective implementation of NMP-d11 in preclinical and clinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. metsol.com [metsol.com]
- 3. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for the Quantification of N-Methylpiperazine-Containing Compounds in Human Plasma using N-Methylpiperazine-d11 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantitative determination of therapeutic agents containing the N-Methylpiperazine moiety in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Methylpiperazine-d11, to ensure high accuracy and precision. The protocol employs a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for high-throughput analysis in clinical and preclinical drug development settings.
Introduction
The N-Methylpiperazine scaffold is a common structural feature in a variety of pharmacologically active compounds, including antipsychotics, antihistamines, and anticancer agents. Accurate quantification of these drugs in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response. This compound serves as an ideal internal standard for analytes containing the N-Methylpiperazine group, as its physicochemical properties closely mimic the analyte of interest, leading to reliable and reproducible results.[1] This application note presents a validated protocol for the analysis of a representative N-Methylpiperazine-containing drug, hereafter referred to as "Drug X," in human plasma.
Experimental Protocols
Materials and Reagents
-
Drug X reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Ultrapure water
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Drug X in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stock solutions, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution in 50:50 (v/v) methanol:water.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate working solutions of Drug X to prepare calibration standards at concentrations of 1, 2, 5, 10, 20, 50, and 100 ng/mL.
-
Prepare QC samples at low (3 ng/mL), medium (15 ng/mL), and high (75 ng/mL) concentrations in the same manner.
-
-
Protein Precipitation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (50 ng/mL).
-
Add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Conditions
-
LC System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Drug X: Q1 m/z [M+H]+ → Q3 m/z [fragment ion]
-
This compound (IS): Q1 m/z [M+H]+ → Q3 m/z [fragment ion]
-
-
Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.
-
Data Presentation
The bioanalytical method was validated according to regulatory guidelines. A summary of the validation results is presented in the table below.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | -7.8% to 9.5% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Mandatory Visualization
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of N-Methylpiperazine-containing compounds in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for supporting drug development studies that require the bioanalysis of this important class of therapeutic agents.
References
Application Notes and Protocols for Metabolite Identification Using N-Methylpiperazine-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolite identification is a cornerstone of drug discovery and development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. The use of stable isotope-labeled internal standards, such as N-Methylpiperazine-d11, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and reliable method for the accurate identification and quantification of metabolites. The heavy-isotope labeled this compound serves as an ideal internal standard as it co-elutes with its unlabeled counterpart, N-Methylpiperazine, and its metabolites, thereby correcting for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the effective use of this compound in metabolite identification studies.
Core Principles of Stable Isotope Labeling in Metabolite ID
The fundamental principle behind using this compound is isotope dilution mass spectrometry. By introducing a known concentration of the deuterated standard into a biological sample, the endogenous, non-labeled N-Methylpiperazine and its metabolites can be accurately quantified. The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection by the mass spectrometer, minimizing interference from the biological matrix.
Key Advantages:
-
Enhanced Accuracy and Precision: Co-elution of the analyte and the internal standard compensates for variations during sample extraction, matrix effects, and instrument response fluctuations.
-
Confident Metabolite Identification: The characteristic mass shift between the unlabeled metabolite and its deuterated counterpart provides a high degree of confidence in metabolite identification.
-
Improved Sensitivity: The use of a deuterated internal standard can help to distinguish true metabolite signals from background noise, leading to more sensitive and reliable detection.
Experimental Workflow
A typical workflow for metabolite identification using this compound involves sample preparation, LC-MS/MS analysis, and data processing.
Hypothetical Metabolic Pathway of N-Methylpiperazine
N-Methylpiperazine, a common moiety in many pharmaceutical compounds, can undergo various metabolic transformations. Understanding these pathways is crucial for identifying potential metabolites.
Application Notes and Protocols for N-Methylpiperazine-d11 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylpiperazine (NMP) is a common structural motif in many pharmaceutical agents. Understanding its metabolic fate is crucial for drug development, as metabolism can significantly impact the efficacy, safety, and pharmacokinetic profile of a drug. N-Methylpiperazine-d11 (NMP-d11), a deuterated analog of NMP, serves as a valuable tool in these investigations. Its primary applications are as an internal standard for quantitative bioanalysis and as a tracer to elucidate metabolic pathways and study the kinetic isotope effect.
The replacement of hydrogen atoms with deuterium (B1214612) atoms in the N-methyl and piperazine (B1678402) ring moieties of NMP-d11 results in a molecule that is chemically similar to NMP but has a higher mass. This mass difference is easily detectable by mass spectrometry, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a slower rate of metabolic cleavage of the deuterated N-methyl group, a phenomenon known as the kinetic isotope effect. Studying this effect can provide insights into the mechanisms and rate-limiting steps of N-demethylation, a common metabolic pathway for many NMP-containing drugs.
These application notes provide an overview of the use of this compound in drug metabolism and pharmacokinetic (DMPK) studies, along with detailed protocols for its use in in vitro and bioanalytical applications.
Applications of this compound
-
Internal Standard in Quantitative Bioanalysis: NMP-d11 is widely used as an internal standard for the quantification of NMP-containing analytes in biological matrices such as plasma, urine, and tissue homogenates.[1][2] Because it has nearly identical physicochemical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. This allows for accurate and precise quantification of the target analyte.
-
Tracer in Metabolic Fate Studies: NMP-d11 can be used to trace the metabolic fate of the N-methylpiperazine moiety of a drug candidate. By tracking the appearance of deuterated metabolites, researchers can identify the products of N-demethylation, ring oxidation, and other biotransformations.
-
Investigating the Kinetic Isotope Effect: The deuteration of the N-methyl group in NMP-d11 can slow down its enzymatic cleavage by cytochrome P450 (CYP) enzymes.[3][4] By comparing the rate of metabolism of a drug containing NMP with its NMP-d11 counterpart, the contribution of N-demethylation to the overall clearance of the drug can be quantified. This information is valuable for understanding the drug's metabolic stability and potential for drug-drug interactions.
Data Presentation
Table 1: In Vitro Metabolic Stability of an N-Methyl-Containing Compound and its Deuterated Analog in Liver Microsomes
This table presents representative data from a study on the N-methyl deuteration of enzalutamide (B1683756), which serves as a surrogate to illustrate the expected kinetic isotope effect on a compound containing an N-methyl moiety, similar to what would be observed with an NMP-d11 containing drug.[3][4]
| Parameter | Non-deuterated Compound | Deuterated Analog (d3-ENT) |
| Rat Liver Microsomes | ||
| Vmax (pmol/min/mg) | 153.2 ± 13.5 | 102.5 ± 9.8 |
| Km (µM) | 12.8 ± 2.3 | 17.2 ± 3.1 |
| Intrinsic Clearance (CLint, µL/min/mg) | 12.0 | 6.0 |
| Human Liver Microsomes | ||
| Vmax (pmol/min/mg) | 45.6 ± 3.9 | 28.7 ± 2.5 |
| Km (µM) | 10.5 ± 1.8 | 12.8 ± 2.2 |
| Intrinsic Clearance (CLint, µL/min/mg) | 4.3 | 2.2 |
Data adapted from a study on enzalutamide and its N-methyl-d3 analog (d3-ENT).[3][4] This data exemplifies the expected reduction in intrinsic clearance due to the kinetic isotope effect.
Table 2: In Vivo Pharmacokinetic Parameters of an N-Methyl-Containing Compound and its Deuterated Analog in Rats
This table shows representative in vivo data from the same study on enzalutamide, illustrating how the in vitro kinetic isotope effect translates to in vivo pharmacokinetic changes.[3][4]
| Parameter | Non-deuterated Compound | Deuterated Analog (d3-ENT) |
| Cmax (ng/mL) | 1256 ± 189 | 1695 ± 254 |
| AUC0-t (ng·h/mL) | 15897 ± 2385 | 32112 ± 4817 |
| T1/2 (h) | 8.9 ± 1.3 | 12.5 ± 1.9 |
| CL/F (mL/h/kg) | 629 ± 94 | 311 ± 47 |
Data adapted from a study on enzalutamide and its N-methyl-d3 analog (d3-ENT) following a 10 mg/kg oral dose in rats.[3][4] This data demonstrates the increased exposure and reduced clearance of the deuterated compound.
Table 3: LC-MS/MS Parameters for the Analysis of an NMP-Containing Analyte using NMP-d11 as an Internal Standard
The following are typical starting parameters for an LC-MS/MS method. These would need to be optimized for the specific analyte and mass spectrometer.
| Parameter | Analyte (NMP-containing drug) | Internal Standard (NMP-d11) |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | [M+H]+ | [M+H+11]+ |
| Product Ion (Q3) | Analyte-specific fragment | Fragment containing the NMP-d11 moiety |
| Collision Energy (eV) | To be optimized | To be optimized |
| Liquid Chromatography | ||
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Gradient | To be optimized for analyte separation | To be optimized for analyte separation |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a test compound containing an N-Methylpiperazine moiety and to assess the kinetic isotope effect by comparing it with its this compound analog.
Materials:
-
Test compound and its this compound analog
-
Pooled human or rat liver microsomes (e.g., 20 mg/mL stock)
-
0.5 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard (e.g., a structurally unrelated compound) for reaction termination and protein precipitation
-
Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
-
96-well incubation plate
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer and liver microsomes. The final microsomal protein concentration is typically 0.5-1.0 mg/mL.
-
Prepare separate solutions of the test compound and its NMP-d11 analog in a suitable solvent (e.g., DMSO), and then dilute them in phosphate buffer to the desired starting concentration (typically 1 µM). The final DMSO concentration in the incubation should be less than 0.5%.
-
-
Incubation:
-
Pre-warm the 96-well plate containing the microsomal mixture at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the NADPH regenerating system to the wells.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add the test compound or its NMP-d11 analog to the respective wells.
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the analytical internal standard.
-
Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and controls with known high and low clearance compounds to validate the assay performance.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C for 15 minutes at 3000 x g to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the half-life (t1/2) from the slope of the linear regression (slope = -k, where k is the elimination rate constant). t1/2 = 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Compare the CLint values of the non-deuterated and deuterated compounds to determine the kinetic isotope effect.
-
Protocol 2: Bioanalytical Method for Quantification in Plasma
Objective: To develop and validate a method for the quantification of an NMP-containing drug in plasma using NMP-d11 as an internal standard.
Materials:
-
Plasma samples (e.g., human, rat)
-
Analyte (NMP-containing drug) and NMP-d11 (as internal standard)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and NMP-d11 in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking known concentrations of the analyte into blank plasma.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation:
-
To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of acetonitrile containing the NMP-d11 internal standard at a fixed concentration.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Use the optimized parameters from Table 3. The retention times for the analyte and NMP-d11 should be nearly identical.
-
-
Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the curve.
-
Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
-
The QC samples must fall within acceptable accuracy and precision limits (e.g., ±15% of the nominal value, ±20% for the lower limit of quantification).
-
Visualizations
Metabolic Pathway of N-Methylpiperazine
Caption: Generalized metabolic pathway of an this compound containing drug.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Logical Workflow for Bioanalytical Method using NMP-d11 as Internal Standard
Caption: Workflow for bioanalytical sample preparation and analysis.
References
Application Notes and Protocols for N-Methylpiperazine-d11 Analysis
This document provides detailed application notes and protocols for the sample preparation of N-Methylpiperazine (NMP) and its deuterated internal standard, N-Methylpiperazine-d11 (NMP-d11), from biological matrices for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
N-Methylpiperazine is a chemical compound that serves as a building block in the synthesis of various pharmaceutical drugs.[1] Accurate quantification of NMP in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (IS), such as this compound, is essential for reliable and reproducible results in LC-MS/MS analysis.[2] The internal standard helps to correct for variability that can be introduced during sample preparation, chromatography, and mass spectrometric detection.[2][3] NMP-d11 is an ideal internal standard for NMP analysis as it is chemically identical to the analyte, but with a different mass, ensuring it behaves similarly during extraction and ionization.[4]
This application note details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the sample matrix, the required limit of quantification, and the available equipment.
Materials and Reagents
-
N-Methylpiperazine (analyte) reference standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Formic acid
-
Deionized water
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
-
SPE cartridges (e.g., C18, Mixed-Mode Cation Exchange)
Preparation of Stock and Working Solutions
1. This compound Internal Standard Stock Solution (1 mg/mL):
- Accurately weigh approximately 10 mg of this compound.
- Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
- Store at -20°C.
2. This compound Internal Standard Working Solution (100 ng/mL):
- Perform a serial dilution of the stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL. This working solution will be used to spike the samples.
3. N-Methylpiperazine Stock Solution (1 mg/mL):
- Prepare in the same manner as the internal standard stock solution.
4. N-Methylpiperazine Calibration Standards and Quality Control (QC) Samples:
- Prepare a series of working solutions by serially diluting the NMP stock solution.
- Spike these working solutions into the blank biological matrix to create calibration standards and QC samples at various concentrations.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis. Acetonitrile is a commonly used solvent for this purpose.[5]
Procedure:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Diagram of Protein Precipitation Workflow:
Caption: Protein Precipitation Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT by partitioning the analyte and internal standard into an immiscible organic solvent.[6]
Procedure:
-
Pipette 200 µL of the biological sample into a polypropylene (B1209903) tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 50 µL of 1M ammonium hydroxide to basify the sample.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, MTBE).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Diagram of Liquid-Liquid Extraction Workflow:
Caption: Liquid-Liquid Extraction Workflow.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and can be used to concentrate the analyte, thereby increasing the sensitivity of the assay.[5]
Procedure:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading:
-
Pipette 500 µL of the biological sample into a tube.
-
Add 50 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 500 µL of 2% formic acid in water.
-
Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Diagram of Solid-Phase Extraction Workflow:
Caption: Solid-Phase Extraction Workflow.
Data Presentation
The performance of each sample preparation method should be evaluated based on recovery, matrix effect, and process efficiency. The following tables provide a template for summarizing such quantitative data. The values presented are for illustrative purposes.
Table 1: Recovery Data
| Analyte/IS | Protein Precipitation (%) | Liquid-Liquid Extraction (%) | Solid-Phase Extraction (%) |
| N-Methylpiperazine | 85 - 95 | 90 - 100 | 95 - 105 |
| This compound | 87 - 96 | 92 - 102 | 96 - 104 |
Table 2: Matrix Effect Data
| Analyte/IS | Protein Precipitation (%) | Liquid-Liquid Extraction (%) | Solid-Phase Extraction (%) |
| N-Methylpiperazine | 75 - 90 (Ion Suppression) | 90 - 105 | 98 - 102 |
| This compound | 78 - 92 (Ion Suppression) | 91 - 106 | 99 - 103 |
Table 3: Process Efficiency Data
| Analyte/IS | Protein Precipitation (%) | Liquid-Liquid Extraction (%) | Solid-Phase Extraction (%) |
| N-Methylpiperazine | 64 - 86 | 81 - 105 | 93 - 107 |
| This compound | 68 - 88 | 84 - 108 | 95 - 107 |
Conclusion
The choice of sample preparation method for N-Methylpiperazine analysis is a critical step that impacts the accuracy and precision of the results. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts with higher recovery and reduced matrix effects. The protocols and data presentation formats provided in this application note serve as a comprehensive guide for researchers to develop and validate a robust bioanalytical method for the quantification of N-Methylpiperazine using this compound as an internal standard. It is recommended to validate the chosen method according to the relevant regulatory guidelines.[7]
References
- 1. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Application Notes and Protocols for N-Methylpiperazine-d11 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise results. Deuterated standards are widely considered the gold standard for these applications. N-Methylpiperazine-d11 is a deuterated analog of N-methylpiperazine, a common structural motif in many pharmaceutical compounds. Its near-identical physicochemical properties to the unlabeled analyte, with a distinct mass difference, make it an ideal internal standard to compensate for variability in sample preparation, chromatographic separation, and ionization efficiency. These application notes provide a comprehensive protocol for the use of this compound as an internal standard in mass spectrometry-based quantitative analysis.
Principle of Deuterated Internal Standards
The fundamental principle behind using a deuterated internal standard like this compound lies in its ability to mimic the behavior of the target analyte throughout the analytical process. By introducing a known amount of the deuterated standard into the sample at an early stage of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. The final quantification is based on the ratio of the analyte signal to the internal standard signal, which remains constant even with variations in the absolute signal intensities. This normalization leads to significantly improved accuracy and precision of the quantitative results.
Quantitative Data Summary
The following tables summarize typical validation parameters obtained from methods utilizing piperazine-based internal standards in various biological matrices. These values demonstrate the performance characteristics that can be expected when developing and validating an assay with this compound.
Table 1: Linearity and Sensitivity of Piperazine Quantification using Deuterated Internal Standards
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 1-Benzylpiperazine (BZP) | Plasma | 16 - 10,000 | 16 | [1] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Plasma | 16 - 10,000 | 16 | [1] |
| BZP | Urine | 16 - 10,000 | 8 | [1] |
| TFMPP | Urine | 16 - 10,000 | 8 | [1] |
| 1-Methyl-4-nitrosopiperazine (MNP) | Methanol (B129727) | 5 - 100 | 5 | [2] |
Table 2: Accuracy and Precision Data
| Analyte | Matrix | Concentration (ng/mL) | Accuracy (%) | Within-run Precision (CV%) | Between-run Precision (CV%) | Reference |
| Asenapine | Serum | Low, Medium, High | 91.3 - 107.0 | <15 | Aberrant | [3] |
| Olanzapine | Serum | Low, Medium, High | 91.3 - 107.0 | <15 | <15 | [3] |
| BZP | Plasma | 16, 400, 10,000 | 95.8 - 102.3 | 2.1 - 5.4 | 3.5 - 7.8 | [1] |
| TFMPP | Plasma | 16, 400, 10,000 | 96.5 - 101.8 | 2.5 - 6.1 | 4.2 - 8.3 | [1] |
Experimental Protocols
The following are detailed methodologies for the utilization of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of a target analyte (e.g., an antipsychotic drug) in human plasma.
Preparation of Stock and Working Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Store the stock solution at -20°C.
-
-
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of the target analyte and dissolve it in 10 mL of methanol.
-
Store the stock solution at -20°C.
-
-
Working Solutions:
-
Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from, for example, 10 ng/mL to 1000 ng/mL.
-
Prepare an IS working solution by diluting the IS stock solution with methanol to a final concentration of, for example, 100 ng/mL.
-
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 100 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific analyte and mass spectrometer.
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is a common choice.[2]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.[2]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp to a high percentage of mobile phase B to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column.
-
Injection Volume: 1 - 10 µL.[2]
-
Column Temperature: 40°C.[2]
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is common for piperazine-containing compounds.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined empirically for the specific analyte and this compound. For N-Methylpiperazine, a precursor ion of m/z 101.1 and product ions of m/z 58.1 and 70.1 have been reported. For this compound, the precursor ion will be shifted by the mass of the deuterium (B1214612) atoms.
-
Source Parameters: Gas temperature, gas flow, nebulizer pressure, and capillary voltage should be optimized for maximum signal intensity.[2]
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and this compound for each sample, standard, and quality control.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is often used.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This compound serves as an excellent internal standard for the accurate and precise quantification of analytes containing the N-methylpiperazine moiety by LC-MS/MS. Its use effectively compensates for analytical variability, leading to robust and reliable data. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate high-quality bioanalytical methods.
References
- 1. scholars.direct [scholars.direct]
- 2. A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin [mdpi.com]
- 3. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of N-Methylpiperazine-d11
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of N-Methylpiperazine-d11 using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a deuterated stable isotope-labeled internal standard for N-Methylpiperazine, a significant compound in pharmaceutical development and a known impurity. This method is suitable for the accurate quantification of N-Methylpiperazine in various sample matrices, leveraging the stable isotope dilution technique to ensure high precision and accuracy.
Introduction
N-Methylpiperazine is a heterocyclic organic compound utilized as a building block in the synthesis of numerous pharmaceutical drugs, including those for antihistaminic, antiemetic, and antipsychotic applications.[1][2][3] Due to its widespread use, there is a critical need for sensitive and selective analytical methods to quantify its presence, often as an impurity, in active pharmaceutical ingredients (APIs) and final drug products. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry assays as it effectively compensates for variations in sample preparation and instrument response.[4][5] This protocol outlines a comprehensive HPLC-MS/MS method for the analysis of this compound, which can be adapted for the quantification of N-Methylpiperazine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the analyte and its deuterated internal standard is fundamental for method development.
| Property | N-Methylpiperazine | This compound |
| CAS Number | 109-01-3[1][6] | Not available |
| Molecular Formula | C5H12N2[1][6] | C5HD11N2 |
| Molecular Weight | 100.16 g/mol [1][6] | Approx. 111.23 g/mol |
| Boiling Point | 138 °C[1][2] | Not available |
| Solubility | Miscible in water[1] | Assumed to be miscible in water |
Experimental Protocols
Materials and Reagents
-
This compound (Isotopic Purity: ≥98%)
-
N-Methylpiperazine reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Formic acid (≥98%)
-
Ammonium formate
-
Ultrapure water
Standard Solution Preparation
Prepare stock solutions of N-Methylpiperazine and this compound in methanol at a concentration of 1 mg/mL. From these stock solutions, prepare a series of working standard solutions by serial dilution with an appropriate solvent (e.g., 50:50 methanol:water) to construct a calibration curve. A fixed concentration of the this compound internal standard should be spiked into each calibration standard and sample.
Sample Preparation
The sample preparation method will be matrix-dependent. For aqueous samples, a simple dilute-and-shoot approach may be feasible. For more complex matrices such as plasma or tissue homogenates, protein precipitation followed by centrifugation and collection of the supernatant is recommended.
Protein Precipitation Protocol:
-
To 100 µL of the sample, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The analysis should be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions are proposed for the quantification and confirmation of N-Methylpiperazine and this compound. The exact collision energies should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| N-Methylpiperazine | 101.1 | 58.1 | Quantifier |
| N-Methylpiperazine | 101.1 | 44.1 | Qualifier |
| This compound | 112.2 | 66.1 | Quantifier |
| This compound | 112.2 | 46.1 | Qualifier |
Experimental Workflow
Caption: HPLC-MS/MS workflow for this compound analysis.
Conclusion
This application note provides a detailed protocol for the analysis of this compound using HPLC-MS/MS. The described method is a valuable tool for researchers and scientists in the pharmaceutical industry, enabling the precise and accurate quantification of N-Methylpiperazine in various matrices. The use of a stable isotope-labeled internal standard ensures the reliability of the results, which is crucial for regulatory compliance and drug safety. The provided conditions can be used as a starting point and should be further optimized and validated for specific applications.
References
- 1. manavchem.com [manavchem.com]
- 2. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine, 1-methyl- [webbook.nist.gov]
- 7. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols for N-Methylpiperazine-d11 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-Methylpiperazine-d11 as an internal standard (IS) in bioequivalence (BE) studies. The use of a stable isotope-labeled internal standard is a critical component of robust bioanalytical method development and validation, ensuring accurate quantification of drug candidates in biological matrices.
Introduction to this compound in Bioequivalence Studies
Bioequivalence studies are fundamental in the drug development process, particularly for generic drug approval, to demonstrate that the rate and extent of absorption of the active pharmaceutical ingredient (API) are comparable to a reference product. The accurate measurement of drug concentrations in biological fluids, such as plasma, is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for these quantitative analyses due to its high sensitivity and selectivity.
This compound, a deuterated analog of N-Methylpiperazine, serves as an ideal internal standard for the quantification of drugs containing the N-methylpiperazine moiety. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate correction for variability in sample extraction, matrix effects, and instrument response.
Experimental Protocols
A successful bioequivalence study relies on a well-validated bioanalytical method. The following protocols outline the key steps for the quantification of a hypothetical drug, "Drug-X," which contains an N-methylpiperazine functional group, using this compound as the internal standard.
Materials and Reagents
-
Analytes: Drug-X reference standard, this compound (internal standard).
-
Biological Matrix: Human plasma (K2EDTA as anticoagulant).
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Water (LC-MS grade).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Drug-X and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Drug-X primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with the same diluent.
-
Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma sample (calibration standard, quality control, or study sample), add 20 µL of the this compound working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of the analyte and IS.
-
Calibration Curve: Demonstrating a linear relationship between the analyte concentration and the instrument response over the expected concentration range.
-
Accuracy and Precision: Assessing the closeness of the measured concentrations to the nominal values and the degree of scatter in the data.
-
Recovery: Determining the extraction efficiency of the analyte and IS from the biological matrix.
-
Matrix Effect: Evaluating the effect of the plasma matrix on the ionization of the analyte and IS.
-
Stability: Assessing the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Data Presentation
The following tables present illustrative quantitative data from a hypothetical bioequivalence study of Drug-X, using this compound as the internal standard.
Bioanalytical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result for Drug-X |
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -5.2% to 6.8% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -4.7% to 7.3% |
| Mean Extraction Recovery | Consistent and reproducible | 85.2% |
| Matrix Factor (IS Normalized) | CV ≤ 15% | 6.7% |
| Freeze-Thaw Stability (3 cycles) | %Change within ±15% | -3.8% |
| Short-Term Stability (24h at RT) | %Change within ±15% | -2.5% |
| Long-Term Stability (30 days at -80°C) | %Change within ±15% | -4.1% |
Pharmacokinetic Parameters from Bioequivalence Study
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 254.6 ± 45.2 | 261.3 ± 51.8 | 92.5% - 105.8% |
| AUC₀-t (ngh/mL) | 1876.3 ± 312.5 | 1905.7 ± 345.1 | 95.1% - 103.4% |
| AUC₀-∞ (ngh/mL) | 1955.4 ± 328.9 | 1988.2 ± 360.4 | 94.8% - 102.9% |
| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 | N/A |
| t½ (h) | 8.2 ± 1.5 | 8.4 ± 1.6 | N/A |
Visualizations
The following diagrams illustrate key workflows and relationships in the bioequivalence study process.
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with N-Methylpiperazine-d11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methylpiperazine-d11 as a stable isotope-labeled internal standard (SIL-IS) to mitigate matrix effects in quantitative LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact quantitative bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly compromising the accuracy, precision, and sensitivity of an analytical method.[2] Common sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and proteins.[3]
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: Deuterated internal standards like this compound are considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis. Because they are chemically and structurally almost identical to the non-labeled analyte (N-Methylpiperazine), they exhibit nearly identical chromatographic retention times and ionization behavior.[4] By adding a known concentration of this compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process, it experiences the same degree of ion suppression or enhancement as the target analyte.[5] The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable even if the absolute signal of both compounds fluctuates, thereby normalizing the results and leading to more accurate and precise quantification.[6]
Q3: Can this compound completely eliminate all issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not perfectly compensate for matrix effects in every situation. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated standard.[7] If this separation causes them to elute into regions with different levels of ion suppression, it can lead to what is known as differential matrix effects and result in inaccurate quantification.[8] Therefore, it is crucial to verify the co-elution and the effectiveness of the internal standard during method validation.
Q4: When should I use this compound as an internal standard?
A4: this compound is the ideal internal standard for the quantitative analysis of N-Methylpiperazine. N-Methylpiperazine can be an analyte of interest as it is a known metabolite of several pharmaceutical drugs, a potential impurity, or a starting material in chemical synthesis.[1] Using its deuterated analog ensures the most accurate and reliable quantification in complex biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to correct for matrix effects.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor reproducibility of Analyte/IS area ratio. | 1. Inconsistent IS Spiking: Inaccurate or inconsistent addition of the this compound working solution across samples. 2. Sample Preparation Variability: Inconsistent extraction recovery between the analyte and the IS. 3. Differential Matrix Effects: The analyte and IS are not co-eluting perfectly and are experiencing different degrees of ion suppression/enhancement.[8] | 1. Verify Pipetting: Use calibrated pipettes and ensure proper technique. Prepare a large batch of the IS spiking solution to be used for the entire analytical run. 2. Optimize Extraction: Ensure the sample is thoroughly vortexed after adding the IS. Re-evaluate the sample preparation method (e.g., protein precipitation, LLE, SPE) for efficiency and consistency. 3. Chromatographic Optimization: Adjust the mobile phase gradient or column chemistry to ensure perfect co-elution of the analyte and this compound. |
| Analyte and this compound do not co-elute. | 1. Isotope Effect: The deuterium (B1214612) labeling can slightly alter the physicochemical properties, leading to a small shift in retention time on some analytical columns.[7] 2. Column Degradation: Loss of stationary phase or column contamination can affect the separation. | 1. Modify Chromatography: A slower gradient or a less aggressive organic mobile phase may reduce the separation. Consider using a column with slightly lower resolution to force co-elution.[8] 2. Column Maintenance: Replace the analytical column. Implement a robust column washing protocol between batches to minimize contamination. |
| Significant signal suppression/enhancement is still observed. | 1. Overwhelming Matrix Effect: The concentration of interfering matrix components is too high for the IS to fully compensate. 2. Sub-optimal Ion Source Conditions: Source parameters (e.g., temperature, gas flows, voltages) are not ideal, exacerbating matrix effects. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation technique (e.g., switching from protein precipitation to solid-phase extraction) to remove more matrix components.[3] 2. Optimize MS Source: Tune the ion source parameters using a post-column infusion of the analyte and a blank matrix extract to find regions of minimal suppression and to optimize source settings for robustness. |
| Cross-talk or signal contribution from IS to analyte channel. | 1. Isotopic Impurity: The this compound standard contains a small percentage of the unlabeled N-Methylpiperazine. 2. In-source Fragmentation: The deuterated standard loses its deuterium atoms in the ion source and contributes to the analyte's signal. | 1. Check IS Purity: Analyze a high-concentration solution of the this compound working solution alone and check for any signal in the analyte's MRM transition. If significant, subtract this contribution or source a higher purity standard. 2. Optimize Source Conditions: Reduce source voltages and temperatures to minimize in-source fragmentation. |
Data Presentation: Efficacy of this compound
The following tables present illustrative data from a hypothetical experiment designed to quantify N-Methylpiperazine in human plasma. The data demonstrates the significant improvement in data quality when using this compound as an internal standard.
Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. They are designed to reflect typical results seen in a successful bioanalytical method validation.
Table 1: Matrix Effect and Recovery Assessment of N-Methylpiperazine
| Parameter | Without Internal Standard | With this compound IS | Acceptance Criteria |
| Analyte Recovery (%) | 85.2 | 84.9 | Consistent & Precise |
| IS Recovery (%) | N/A | 85.5 | Consistent & Precise |
| Matrix Factor (MF) | 0.65 (Significant Suppression) | N/A | 0.85 - 1.15 |
| IS-Normalized Matrix Factor | N/A | 0.98 (Compensation) | 0.85 - 1.15 |
| Precision of MF (%RSD, n=6) | 18.5% | 3.2% | ≤ 15% |
Table 2: Bioanalytical Method Validation Summary - Accuracy and Precision
| Nominal Conc. (ng/mL) | Without Internal Standard | With this compound IS | Acceptance Criteria |
| Mean Accuracy (% Bias) | Precision (%RSD) | Mean Accuracy (% Bias) | |
| 1.0 (LLOQ) | -25.8% | 19.5% | -4.5% |
| 2.5 (Low QC) | -21.3% | 16.8% | -2.1% |
| 50 (Mid QC) | -18.9% | 15.5% | 1.3% |
| 80 (High QC) | -17.5% | 16.2% | 2.5% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to quantitatively determine the extent of matrix effects and validate the compensating effect of this compound.
Objective: To quantify the degree of ion suppression or enhancement for N-Methylpiperazine in human plasma and assess the ability of this compound to normalize for this effect.
Materials:
-
Blank human plasma (6 different sources)
-
N-Methylpiperazine (Analyte) stock solution
-
This compound (Internal Standard) stock solution
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% Formic Acid)
-
Reconstitution solvent (e.g., Mobile Phase A/B 50:50)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean tube, spike a known amount of analyte and internal standard into the reconstitution solvent. This set represents 100% response without any matrix influence.
-
Set B (Post-Spike Matrix): Extract blank plasma samples (n=6 lots) using the protein precipitation method. After the final evaporation step, spike the dried extract with the same amount of analyte and internal standard as in Set A. Reconstitute the sample. This set reveals the effect of the matrix on the analyte signal.
-
Set C (Pre-Spike Matrix): Spike blank plasma (n=6 lots) with the internal standard. Perform the full extraction procedure. Spike the final extract with the analyte. This set is used to determine extraction recovery. (For simplicity in this context, we focus on Sets A and B for matrix factor calculation).
-
-
LC-MS/MS Analysis: Inject all samples from Sets A and B onto the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
Ratio A = (Analyte Peak Area in Set A) / (IS Peak Area in Set A)
-
Ratio B = (Analyte Peak Area in Set B) / (IS Peak Area in Set B)
-
IS-Normalized MF = Ratio B / Mean Ratio A
-
-
Precision (%RSD): Calculate the Relative Standard Deviation of the MF and IS-Normalized MF across the 6 different plasma lots.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peak Shape for N-Methylpiperazine-d11 in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of N-Methylpiperazine-d11 and related basic compounds during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: A Systematic Approach to Resolving Poor Peak Shape
Poor peak shape, particularly peak tailing, is a common issue when analyzing basic compounds like this compound. This problem can compromise resolution, sensitivity, and the accuracy of quantification.[1] The primary cause is often secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column packing.[2] This guide provides a step-by-step approach to diagnose and resolve this issue.
Initial Assessment
Before modifying your HPLC method, it is crucial to identify the potential cause of the poor peak shape:
-
Observe Which Peaks Are Affected: If only the basic compounds like this compound show tailing, the issue is likely due to chemical interactions with the stationary phase.[3] If all peaks in the chromatogram are tailing, the problem might be physical, such as a void in the column.[4]
-
Evaluate the Effect of Sample Concentration: Injecting a higher concentration of your sample can sometimes improve peak shape by saturating the active silanol sites on the column.[5] However, if the peak shape worsens, it could be an indication of mass overload.[5]
Troubleshooting Workflow
The following workflow provides a logical sequence for troubleshooting poor peak shape:
References
Technical Support Center: N-Methylpiperazine-d11 Signal Suppression
Welcome to the technical support center for addressing signal suppression issues related to the use of N-Methylpiperazine-d11 as an internal standard in LC-MS/MS analyses. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern when using this compound?
A1: Signal suppression, also known as ion suppression, is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[2]
Q2: I'm using a deuterated internal standard like this compound. Shouldn't that automatically correct for signal suppression?
A2: Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[4][5] However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[6] This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule.[1][6]
Q3: What are the most common sources of matrix components that cause signal suppression for this compound?
A3: The most common sources of matrix effects are endogenous components from the biological sample and exogenous contaminants. Phospholipids are a major cause of ion suppression in plasma and tissue samples.[7][8] Other sources include salts, proteins, and contaminants from plasticware or mobile phase additives.[4]
Q4: How can I determine if this compound signal suppression is occurring in my assay?
A4: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[9][10] Additionally, a matrix effect evaluation experiment, where you compare the signal response of this compound in a neat solution versus a post-extraction spiked blank matrix sample, can quantify the extent of suppression.[3][6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound signal suppression.
Issue: Low or inconsistent signal intensity for this compound.
Data Presentation
The following tables illustrate hypothetical quantitative data from experiments designed to assess matrix effects on this compound signal intensity.
Table 1: Matrix Effect Evaluation of this compound
| Sample Type | This compound Peak Area (counts) | Matrix Effect (%) |
| Neat Solution (Solvent) | 1,500,000 | N/A |
| Post-Extraction Spike (Plasma Lot 1) | 975,000 | 35% Suppression |
| Post-Extraction Spike (Plasma Lot 2) | 825,000 | 45% Suppression |
| Post-Extraction Spike (Urine) | 1,200,000 | 20% Suppression |
Matrix Effect (%) = (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100
Table 2: Impact of Sample Preparation on this compound Signal Recovery
| Sample Preparation Method | This compound Peak Area (counts) in Plasma | Signal Recovery vs. Protein Precipitation (%) |
| Protein Precipitation | 850,000 | 100% |
| Liquid-Liquid Extraction (LLE) | 1,150,000 | 135% |
| Solid-Phase Extraction (SPE) | 1,300,000 | 153% |
Experimental Protocols
1. Protocol for Matrix Effect Evaluation
Objective: To quantify the extent of ion suppression on this compound from a biological matrix.
Methodology:
-
Prepare a standard solution (Set A): Dissolve this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Prepare a post-extraction spiked sample (Set B): Process a blank matrix sample (e.g., plasma, urine) using your standard sample preparation procedure. Spike this compound into the final extracted sample at the same concentration as Set A.[6]
-
Analyze the samples: Inject both Set A and Set B into the LC-MS/MS system and record the peak area for this compound.
-
Calculate the matrix effect: Use the formula provided below Table 1 to determine the percentage of signal suppression or enhancement. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.[6]
2. Protocol for Post-Column Infusion Experiment
Objective: To qualitatively identify the regions in the chromatogram where ion suppression occurs.
Methodology:
-
System Setup:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of a T-piece.
-
Connect a syringe pump containing a standard solution of this compound to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.[2]
-
-
Infusion and Injection:
-
Begin infusing the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.[2]
-
Once a stable baseline is achieved, inject an extracted blank matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal for this compound throughout the chromatographic run.
-
Dips in the baseline signal indicate regions of ion suppression.[1]
-
3. Protocol for Verifying Analyte and Internal Standard Co-elution
Objective: To confirm that the analyte and this compound have identical retention times.
Methodology:
-
Prepare Solutions:
-
Prepare a solution of the unlabeled analyte.
-
Prepare a solution of this compound.
-
Prepare a mixed solution containing both the analyte and this compound.
-
-
LC-MS/MS Analysis:
-
Inject each of the three solutions separately into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard.
-
-
Data Review:
-
Overlay the chromatograms from the mixed solution injection.
-
The retention times for the analyte and this compound should be identical. Any significant difference indicates a deuterium isotope effect that may require chromatographic optimization.
-
By utilizing these resources, researchers can effectively diagnose and mitigate signal suppression issues with this compound, leading to more robust and reliable bioanalytical data.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N-Methylpiperazine-d11 Analysis
Welcome to the technical support center for the analysis of N-Methylpiperazine-d11 (M-Pip-d11) by mass spectrometry. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound?
A: N-Methylpiperazine is a basic compound containing two tertiary amine groups. The optimal ionization mode is positive electrospray ionization (ESI+)[1][2]. The amine groups are readily protonated to form the [M+H]⁺ ion, leading to high sensitivity.
Q2: How does mobile phase pH affect the ionization of M-Pip-d11?
A: Mobile phase pH is a critical parameter.
-
Acidic pH: Using an acidic modifier like formic acid (0.1%) is the conventional approach. Lowering the pH ensures the piperazine (B1678402) nitrogens are fully protonated in solution, which generally leads to efficient ionization and a strong signal[3].
-
Basic pH: Interestingly, some studies report that a basic mobile phase (e.g., pH 8-10 with ammonium (B1175870) formate (B1220265) or ammonium hydroxide) can also significantly improve the ionization of basic compounds in positive mode[1][4]. This is sometimes referred to as "wrong-way-round" ionization and is worth evaluating during method development.
Q3: My deuterated internal standard (M-Pip-d11) is eluting slightly earlier than the non-deuterated analyte. Is this normal and how do I address it?
A: Yes, this is a known chromatographic artifact. Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts[5][6]. This can lead to differential matrix effects if the separation is significant.
-
Solution 1: Confirm that the peaks still have sufficient overlap. For most applications, a small shift is acceptable.
-
Solution 2: If the separation compromises analytical accuracy, consider adjusting the chromatography. Using a column with slightly lower resolution or adjusting the gradient may help ensure the analyte and internal standard co-elute as a single peak[5].
Q4: I am seeing a signal for the unlabeled analyte (M-Pip) in my blank samples spiked only with the deuterated standard. What is the cause?
A: This can be caused by two main factors:
-
Isotopic Impurity: The deuterated standard may contain a small percentage of the unlabeled analyte from its synthesis. Always request a certificate of analysis from your supplier to verify the isotopic purity[5]. The response from the unlabeled analyte in a blank spiked with the internal standard should ideally be less than 20% of the response at the Lower Limit of Quantification (LLOQ)[6].
-
Isotopic Exchange: H/D back-exchange can occur where deuterium (B1214612) atoms are replaced by protons from the solvent or matrix[6]. This is less likely if the deuterium labels are on carbon atoms (like in M-Pip-d11) but can be catalyzed by highly acidic or basic conditions. You can perform an incubation study by leaving the standard in the matrix for your typical sample preparation time and checking for an increase in the unlabeled compound's signal[5].
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
Issue 1: Low or No Signal Intensity
If you are experiencing poor signal for M-Pip-d11, follow this diagnostic workflow.
Corrective Actions:
-
Verify MS Settings: Ensure you are in ESI positive mode. The theoretical monoisotopic mass of N-Methylpiperazine is 100.162 g/mol ; for the d11 version, it will be higher. Calculate the correct precursor ion m/z for [M+H]⁺.
-
Optimize Mobile Phase: As a basic compound, M-Pip-d11 ionization is highly dependent on pH. Test mobile phases with 0.1% formic acid (acidic) or ammonium formate at pH 8 (basic) to find the optimal condition[1][2].
-
Optimize Source Parameters: Systematically tune source parameters. A design of experiments (DoE) approach can efficiently identify optimal settings and their interactions[7]. Refer to the table below for typical starting points.
Issue 2: Poor Peak Shape or High Backpressure
-
Cause: Incompatibility between sample solvent and mobile phase, or column contamination.
-
Solution: Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. If using a high pH mobile phase, ensure your column is stable under these conditions (e.g., a hybrid or HPH C18 column)[2]. Flush the column to remove potential contaminants.
Issue 3: Inconsistent or Inaccurate Quantification
-
Cause: This often points to issues with the internal standard, such as poor co-elution or differential matrix effects[5][6].
-
Solution: Verify that the analyte and M-Pip-d11 peaks are integrated correctly, especially if there is a slight retention time shift[8]. Perform a matrix effect study by comparing the response in a clean solvent to the response in a post-extraction spiked matrix sample[6]. If significant ion suppression is observed, improve sample cleanup or adjust chromatography.
Data & Protocols
Table 1: Recommended Starting LC-MS/MS Parameters
This table provides suggested starting parameters for method development, based on methods for similar piperazine-containing compounds[2]. Optimization is required for your specific instrument and application.
| Parameter | Setting | Rationale / Notes |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., Poroshell HPH-C18) | Provides good retention for small polar molecules. Ensure column is stable if using high pH[2]. |
| Mobile Phase A | Water + 0.1% Formic Acid OR 5 mM Ammonium Formate, pH 8.0 | Test both acidic and basic modifiers to determine optimal sensitivity[1][2]. |
| Mobile Phase B | Methanol or Acetonitrile | |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale columns (e.g., 2.1 mm i.d.). |
| Column Temperature | 40 °C | Improves peak shape and reproducibility[2]. |
| MS System (ESI+) | ||
| Capillary Voltage | 2.0 - 4.0 kV | Optimize for stable spray and maximum signal. Lower voltages can sometimes reduce discharge[2][9]. |
| Gas Temperature | 300 - 350 °C | Aids in desolvation of droplets[2]. |
| Gas Flow (Nitrogen) | 8 - 12 L/min | Helps evaporate solvent from the ESI droplets[2]. |
| Nebulizer Pressure | 35 - 55 psi | Assists in droplet formation; optimize based on flow rate[2]. |
| MRM Transitions | See Note Below | Monitor at least two transitions (quantifier and qualifier). |
Note on MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. Product ions should be determined by infusing the standard and performing a product ion scan. A common fragmentation pathway for piperazine derivatives involves the loss of the N-methylpiperazine ring or parts of it[10].
Experimental Protocol: Sample LC-MS/MS Method Development Workflow
This protocol outlines a systematic approach to developing a robust method for M-Pip-d11.
1. Standard Preparation & Infusion:
-
Prepare a 1 µg/mL stock solution of this compound in methanol.
-
Dilute to ~100 ng/mL in a typical mobile phase composition (e.g., 50:50 Water:Methanol with 0.1% formic acid).
-
Infuse the solution into the mass spectrometer using a syringe pump.
-
In positive ESI mode, identify the [M+H]⁺ precursor ion.
-
Perform a product ion scan on the precursor to identify stable, high-intensity fragment ions for MRM analysis.
2. Chromatographic Method Screening:
-
Prepare a test sample containing both M-Pip-d11 and the unlabeled analyte.
-
Condition A (Acidic): Use a C18 column with a mobile phase of Water + 0.1% Formic Acid (A) and Methanol + 0.1% Formic Acid (B). Run a generic gradient (e.g., 5% to 95% B over 5 minutes).
-
Condition B (Basic): Use a pH-stable C18 column with a mobile phase of Water + 5 mM Ammonium Formate, pH 8 (A) and Methanol (B). Run the same generic gradient.
-
Compare the signal intensity, peak shape, and retention time from both conditions to select the optimal mobile phase.
3. MS Source Optimization:
-
Using the best chromatographic conditions from Step 2, inject the sample repeatedly while adjusting key source parameters one at a time (or using a DoE approach):
-
Capillary/Sprayer Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow and Temperature
-
-
Monitor the signal intensity to find the settings that produce the most abundant and stable signal.
4. Preliminary Validation:
-
Once the method is optimized, perform initial validation checks. Prepare a calibration curve in a representative blank matrix to assess linearity, and analyze quality control (QC) samples to evaluate accuracy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting N-Methylpiperazine-d11 Internal Standard Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability with the N-Methylpiperazine-d11 internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability when using an internal standard like this compound?
Variability in internal standard (IS) response can originate from several stages of the analytical workflow.[1] Key sources include inconsistencies in sample preparation (e.g., extraction), variations in injection volume, matrix effects, and instrument-related issues such as drift.[1] The stability of the internal standard itself is also a critical factor.[1]
Q2: My this compound response is inconsistent across my sample batch. What should I investigate first?
Begin by examining the consistency of your sample preparation. Ensure accurate and precise addition of the internal standard to every sample and that thorough mixing is achieved.[1] Inconsistent IS responses, such as values below 50% or above 150% of the mean, may indicate issues like incorrect spiking, evaporation of the solvent, or degradation of the standard.[1] It is also prudent to re-inject a few samples with high and low IS responses to differentiate between extraction variability and instrument-related issues.[1]
Q3: Could the chemical properties of this compound contribute to variability?
Yes. N-Methylpiperazine is a basic compound. In reversed-phase HPLC, basic compounds can interact with residual acidic silanol (B1196071) groups on the silica-based column packing, leading to poor peak shape (tailing). To mitigate this, it is common practice to use a mobile phase with an acidic additive, such as formic acid or trifluoroacetic acid (TFA), to ensure the piperazine (B1678402) nitrogen atoms are protonated. Operating at a low pH (e.g., 2-3) can improve peak shape and reproducibility.
Q4: Is there a risk of deuterium (B1214612) exchange with this compound?
Deuterium exchange, the replacement of deuterium atoms with hydrogen from the solvent or matrix, is a potential concern for all deuterated standards.[2] This is more likely to occur if the deuterium atoms are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH).[2] For this compound, the deuterium atoms are on carbon atoms. While C-D bonds are generally stable, extreme pH (either very high or very low) and high temperatures can promote exchange. It is crucial to assess the stability of the deuterated standard under your specific experimental conditions.
Q5: How can I test for deuterium exchange?
A straightforward method to assess deuterium exchange is to incubate the this compound internal standard in a blank matrix under the same conditions as your sample preparation. Analyze the sample by LC-MS/MS and monitor for any increase in the signal of the unlabeled N-Methylpiperazine. A significant increase in the unlabeled analyte signal over time suggests that deuterium exchange is occurring.
Q6: What are "matrix effects" and how can they affect my this compound signal?
Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix.[3] This can lead to either ion suppression or enhancement, causing variability in the internal standard signal.[3] Since stable isotope-labeled internal standards like this compound have very similar physicochemical properties to the analyte, they are expected to experience similar matrix effects, thus providing accurate correction. However, if the internal standard and analyte have slightly different retention times, they may elute in regions of the chromatogram with different matrix effects, leading to inaccurate quantification.
Troubleshooting Guides
Table 1: Common Issues and Troubleshooting Steps for this compound Variability
| Issue | Potential Cause | Recommended Action |
| High Variability in IS Peak Area | Inconsistent pipetting of IS solution. | Verify pipette calibration and ensure consistent dispensing technique. |
| Incomplete mixing of IS with the sample. | Vortex or mix samples thoroughly after adding the IS. | |
| Degradation of IS in stock or working solutions. | Prepare fresh solutions. Store stock solutions at the recommended temperature (typically -20°C for long-term storage) and protect from light.[4] | |
| Differential matrix effects. | Optimize sample clean-up to remove interfering matrix components. Adjust chromatography to ensure co-elution of the analyte and IS. | |
| Poor Peak Shape (Tailing) | Interaction of the basic piperazine with the column. | Use a mobile phase with an acidic additive (e.g., 0.1% formic acid). Operate at a lower pH (e.g., 2-3). Consider using a column designed for basic compounds. |
| Shift in Retention Time | Changes in mobile phase composition or column temperature. | Prepare fresh mobile phase. Ensure the column oven is at the set temperature. |
| Column degradation. | Equilibrate the column sufficiently. If the problem persists, try a new column. | |
| Appearance of Unlabeled N-Methylpiperazine Peak | Deuterium-hydrogen exchange. | Evaluate the pH of your sample and mobile phase. Avoid strongly acidic or basic conditions if possible. Perform a stability check of the IS in the matrix. |
| Impurity in the internal standard. | Check the certificate of analysis for the isotopic and chemical purity of the standard. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Matrix
Objective: To determine the stability of this compound under the analytical conditions and in the presence of the biological matrix.
Methodology:
-
Prepare Samples:
-
Spike this compound into a blank biological matrix at a concentration typical for your assay.
-
Prepare a control sample by spiking the same concentration of this compound into the initial mobile phase solvent.
-
-
Incubation:
-
Incubate the matrix-spiked samples under the same conditions (e.g., temperature, duration) as your routine sample preparation.
-
-
Analysis:
-
Analyze the incubated samples and the control sample using your LC-MS/MS method.
-
Monitor the mass transitions for both this compound and unlabeled N-Methylpiperazine.
-
-
Evaluation:
-
Compare the peak area of this compound in the incubated matrix samples to the control sample. A significant decrease may indicate degradation.
-
Monitor the peak area for unlabeled N-Methylpiperazine in the incubated matrix samples. A significant increase compared to the control would suggest deuterium exchange.
-
Visualizations
Caption: Troubleshooting workflow for this compound variability.
Caption: Potential sources of internal standard variability in an analytical workflow.
References
Technical Support Center: Enhancing N-Methylpiperazine-d11 Recovery from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of N-Methylpiperazine-d11 (NMP-d11) from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMP-d11) and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (SIL) form of N-Methylpiperazine. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically identical to the non-labeled analyte, it co-elutes chromatographically but is distinguishable by its higher mass.[1] Using a SIL-IS like NMP-d11 is best practice as it helps to correct for variability during the entire analytical process, including sample preparation, injection, and ionization, thereby improving the accuracy and precision of the results.[1]
Q2: What are the primary methods for extracting NMP-d11 from plasma?
A2: The three most common techniques for sample preparation in bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][3]
-
Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma to precipitate proteins.[2][3]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the plasma matrix by partitioning it into an immiscible organic solvent. It generally results in a cleaner extract than PPT.[4]
-
Solid-Phase Extraction (SPE): This is the most selective technique, using a solid sorbent to bind the analyte, which is then washed to remove matrix components and selectively eluted.
Q3: What key chemical properties of N-Methylpiperazine influence its extraction?
A3: N-Methylpiperazine is a basic compound containing two nitrogen atoms.[5] This property is crucial for developing extraction methods. For instance, in LLE, adjusting the pH of the plasma sample to be more alkaline (basic) will neutralize the charge on the molecule, making it more soluble in organic extraction solvents and thus enhancing recovery.
Q4: Why is it critical to remove matrix components like phospholipids (B1166683)?
A4: Matrix components, especially phospholipids, can significantly interfere with LC-MS/MS analysis.[2][3] They are a major cause of the "matrix effect," which can lead to ion suppression or enhancement in the mass spectrometer's source, negatively impacting the accuracy, precision, and robustness of the assay.[2][6] Phospholipids can also contaminate the mass spectrometer and foul the HPLC column, leading to increased instrument downtime and reduced column lifespan.[2] Techniques like LLE and SPE are generally more effective at removing phospholipids than PPT.[3]
Troubleshooting Guide: Low or Variable Recovery
Q5: I am experiencing low recovery of NMP-d11. What are the common causes and how can I fix it?
A5: Low recovery can stem from several factors, including incomplete extraction, analyte degradation, or losses during cleanup steps.[7]
Troubleshooting Low Recovery
| Possible Cause | Recommended Solution & Explanation |
| Inappropriate Extraction pH | For a basic compound like NMP, ensure the sample pH is alkaline (typically pH > 9) before LLE. This neutralizes the molecule, maximizing its partitioning into the organic solvent. A study on the related compound N-benzylpiperazine found extraction with ethyl acetate (B1210297) at pH 12 to be effective.[8] |
| Incorrect LLE Solvent | The polarity of the extraction solvent must be suitable for the analyte. For NMP, moderately polar solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are good starting points.[8][9] If recovery is low, try solvents with different polarities. |
| Inefficient Protein Precipitation | Ensure the correct ratio of organic solvent to plasma is used, typically 3:1 (v/v) for acetonitrile.[10] Insufficient solvent may lead to incomplete protein precipitation, trapping the analyte in the protein pellet. Methanol-based precipitation has also been shown to be highly effective.[11] |
| Analyte Adsorption | NMP-d11 may adsorb to glass or plastic surfaces, especially in non-buffered aqueous solutions. Using low-adsorption labware or adding a small percentage of organic solvent to aqueous solutions can mitigate this. |
| Analyte Degradation | Although NMP is generally stable, prolonged exposure to harsh pH conditions or high temperatures can cause degradation.[12] Process samples promptly and consider storing them at low temperatures. Ensure the stability of the analyte under all experimental conditions has been validated.[13] |
| Suboptimal SPE Method | Ensure the SPE sorbent is appropriate (e.g., mixed-mode or polymeric reversed-phase for basic compounds). Optimize each step: conditioning, loading (ensure correct pH), washing (use a solvent strong enough to remove interferences but not elute the analyte), and elution (use a solvent strong enough to fully recover the analyte). |
Q6: My NMP-d11 recovery is inconsistent and variable between samples. What should I investigate?
A6: High variability often points to inconsistencies in the experimental procedure or variations in the biological matrix itself.
Troubleshooting Variable Recovery
| Possible Cause | Recommended Solution & Explanation |
| Inconsistent Technique | Ensure all pipetting, vortexing, and timing steps are performed consistently for every sample. Automated liquid handlers can improve precision. Poor mixing during LLE can lead to incomplete partitioning and high variability. |
| Plasma pH Fluctuation | The pH of stored plasma can increase over time as CO2 is released, potentially reaching pH 8.5 or higher.[14] This shift can affect extraction efficiency and analyte stability.[15] It is best practice to buffer plasma samples to a consistent pH before extraction. |
| Matrix Differences | Plasma from different donors or lipemic/hemolyzed samples can behave differently during extraction.[16] The FDA guidance on bioanalytical method validation recommends evaluating the matrix effect using at least six different lots of matrix.[17] If variability is high, a more robust cleanup method like SPE may be necessary. |
| Incomplete Phase Separation (LLE) | Ensure complete separation of the aqueous and organic layers after centrifugation. Aspirating part of the wrong layer can introduce variability and matrix components. |
| Evaporation to Dryness Issues | When evaporating the organic solvent, ensure it is not overheated, which could cause degradation or loss of a volatile analyte. Also, ensure the dried residue is fully reconstituted in the final solvent; insufficient vortexing or sonication can lead to variable results. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is fast and requires minimal development but provides the least sample cleanup.
-
Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the internal standard (NMP-d11) working solution.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma).[10]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
The supernatant can be injected directly or evaporated and reconstituted in a mobile phase-compatible solvent for analysis by LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers better sample cleanup than PPT, particularly for removing phospholipids and salts.
-
Aliquot 100 µL of plasma sample into a glass tube.
-
Add the internal standard (NMP-d11) working solution.
-
Add 50 µL of a buffer (e.g., 1M sodium carbonate) to basify the sample to pH > 10.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Cap the tube and vortex for 5 minutes to ensure efficient partitioning of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides the cleanest samples and allows for analyte concentration, but is the most complex to develop. A mixed-mode cation exchange polymer-based sorbent is recommended for a basic compound like NMP.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding the NMP-d11 internal standard and diluting with 200 µL of 2% phosphoric acid in water. This ensures the basic analyte is charged and will bind to the cation exchange sorbent.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids and less polar interferences.
-
-
Elution: Elute the NMP-d11 with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
Final Steps: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.
Quantitative Data Summary
The choice of extraction method is a trade-off between speed, cost, and the required cleanliness of the final extract.
Table 1: Comparison of Plasma Extraction Methods for NMP-d11
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 75-95%[18] | 65-95%[4][8] | >90% |
| Matrix Effect Removal | Low (does not remove phospholipids effectively)[2][3] | Moderate to High | High to Very High |
| Throughput | High | Moderate | Moderate (can be automated) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development Time | Short | Moderate | Long |
| Advantages | Fast, simple, inexpensive | Good removal of salts and phospholipids[4] | Provides cleanest extracts, allows for analyte concentration |
| Disadvantages | High matrix effects, risk of analyte co-precipitation | Requires immiscible solvents, can be difficult to automate | Most expensive, complex method development |
Visual Guides
Experimental Workflows
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. news-medical.net [news-medical.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. welchlab.com [welchlab.com]
- 8. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Characterization of effective, simple, and low-cost precipitation methods for depleting abundant plasma proteins to enhance the depth and breadth of plasma proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 13. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 15. Shift in pH of biological fluids during storage and processing: effect on bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. btrc-charity.org [btrc-charity.org]
Technical Support Center: Minimizing Ion Suppression of N-Methylpiperazine-d11
Welcome to the technical support center for the analysis of N-Methylpiperazine-d11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the minimization of ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., plasma, urine) that compete for ionization or alter the physical properties of the ESI droplets.[3] Ion suppression can lead to decreased sensitivity, poor accuracy, and lack of reproducibility in quantitative bioanalysis.[1]
Q2: How can I detect and quantify ion suppression for my this compound analysis?
A2: A common method to qualitatively assess ion suppression is the post-column infusion experiment .[1][4] In this technique, a solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. A decrease in the baseline signal indicates the presence of co-eluting matrix components that cause ion suppression.[4]
To quantify the extent of ion suppression, the post-extraction spike method is widely used.[2] The signal response of this compound in a clean solvent is compared to its response in a matrix sample that has been spiked with the analyte after the extraction process. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: How does a deuterated internal standard like this compound help in mitigating ion suppression?
A3: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice for quantitative LC-MS/MS analysis. Since it is chemically almost identical to the non-labeled analyte (N-Methylpiperazine), it co-elutes and experiences the same degree of ion suppression.[5] By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.[5]
Q4: Can the mobile phase composition affect the ionization of this compound?
A4: Yes, the mobile phase composition, including organic modifiers, pH, and additives, can significantly impact the ionization efficiency of this compound.[6] For basic compounds like N-Methylpiperazine, an acidic mobile phase (e.g., using formic acid or acetic acid) is generally used to promote protonation and enhance the signal in positive ion mode ESI.[6] However, the choice and concentration of the acidic modifier need to be optimized, as some additives like trifluoroacetic acid (TFA) can cause ion suppression. The organic content (e.g., acetonitrile (B52724) or methanol) also influences the ESI process.[6]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to ion suppression of this compound.
Issue 1: Low and Inconsistent Signal for this compound
Possible Cause: Significant ion suppression from the biological matrix.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. If your analyte elutes in a suppression zone, you will need to modify your sample preparation or chromatographic method.
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible. The choice of sample preparation technique can have a substantial impact on reducing ion suppression.
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids (B1166683) and other small molecules that can cause significant ion suppression.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing a stationary phase to selectively retain the analyte while interferences are washed away. This is often the most effective method for minimizing ion suppression.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Matrix Factor (MF) for this compound in Human Plasma (Mean ± SD, n=6) | % Ion Suppression (1 - MF) x 100% |
| Protein Precipitation (Acetonitrile) | 0.45 ± 0.12 | 55% |
| Liquid-Liquid Extraction (Methyl-tert-butyl ether) | 0.78 ± 0.08 | 22% |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 0.92 ± 0.05 | 8% |
Note: The data presented in this table is illustrative and based on typical results for small basic molecules in bioanalysis. Actual results may vary.
Issue 2: Poor Reproducibility of Results
Possible Cause: Variable ion suppression across different samples or batches.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Enhancing the separation of this compound from co-eluting matrix components is crucial.
-
Optimize Gradient Elution: A shallower gradient can improve the resolution between the analyte and interferences.[7]
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which may provide better separation from phospholipids.
-
-
Adjust Mobile Phase Composition:
-
Mobile Phase pH: Ensure the pH of the aqueous mobile phase is at least 2 pH units below the pKa of N-Methylpiperazine to ensure it is fully protonated and consistently ionized.
-
Mobile Phase Additives: Evaluate different volatile additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) at various concentrations to find the optimal balance between chromatographic performance and ionization efficiency.
-
Data Presentation: Effect of Mobile Phase Additive on this compound Signal Intensity
| Mobile Phase Additive (0.1% in Water/Acetonitrile Gradient) | Relative Signal Intensity (%) |
| Formic Acid | 100 |
| Acetic Acid | 85 |
| Ammonium Formate | 115 |
| No Additive | 40 |
Note: This data is representative and illustrates the potential impact of mobile phase additives on signal intensity.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To qualitatively identify regions of ion suppression in the chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank extracted matrix sample (e.g., protein-precipitated plasma)
-
Analytical column and mobile phases for your method
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phases.
-
Connect the syringe pump to the LC flow path using a T-connector placed between the column outlet and the MS ion source.
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for the this compound MRM transition is observed, inject the blank extracted matrix sample.
-
Monitor the signal for any dips or enhancements. A significant drop in the signal indicates a region of ion suppression.
Visualizations
Caption: Experimental workflow for bioanalysis with different sample preparation options.
Caption: Logical troubleshooting flow for addressing ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
N-Methylpiperazine-d11 Stability in Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Methylpiperazine-d11 when used as an internal standard in biological matrices.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the use of this compound in bioanalytical assays.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| High variability in this compound response between samples. | 1. Inconsistent sample preparation: Errors in pipetting the internal standard, variations in extraction efficiency, or inconsistent reconstitution of the final extract. 2. Matrix effects: Differential ion suppression or enhancement across different samples. 3. Instability of this compound: Degradation of the internal standard during sample collection, storage, or processing. | 1. Verify pipetting accuracy and precision. Ensure thorough mixing after adding the internal standard. Automate liquid handling steps where possible. 2. Optimize sample cleanup procedures. Employ a more rigorous extraction method (e.g., solid-phase extraction) to remove interfering matrix components. Evaluate different ionization sources or parameters on the mass spectrometer. 3. Perform stability assessments. Conduct freeze-thaw, bench-top, and long-term stability studies for this compound in the specific biological matrix being used. |
| Chromatographic peak for this compound is broad, tailing, or splitting. | 1. Poor chromatographic conditions: Incompatible mobile phase, gradient, or column chemistry. 2. Column degradation: Loss of stationary phase or accumulation of contaminants. 3. Co-elution with an interfering substance: A component of the biological matrix may be interfering with the chromatography. | 1. Optimize the LC method. Adjust the mobile phase pH, organic solvent composition, or gradient slope. Screen different analytical columns. 2. Replace the analytical column. Implement a column wash procedure between runs to minimize build-up. 3. Enhance sample cleanup. Use a more selective extraction technique to remove the interfering compound. |
| Systematic decrease or increase in this compound response over an analytical run. | 1. Instrument instability: Fluctuations in the mass spectrometer's source conditions or detector response. 2. Adsorption to autosampler vials or tubing: The basic nature of the piperazine (B1678402) moiety can lead to non-specific binding. 3. Instability in the autosampler: Degradation of this compound in the processed samples while waiting for injection. | 1. Perform system suitability tests before and during the run. Monitor key instrument parameters to ensure consistent performance. 2. Use deactivated or low-binding autosampler vials and tubing. Consider the addition of a small amount of a competing amine to the reconstitution solvent. 3. Evaluate autosampler stability. Analyze samples immediately after preparation or store them at a lower temperature in the autosampler if the instrument allows. |
| Loss of this compound signal during freeze-thaw cycles. | Freeze-thaw instability: The compound may be degrading due to repeated changes in temperature and potential pH shifts in microenvironments within the frozen sample. | Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes before initial freezing. Validate the stability of this compound for the maximum number of freeze-thaw cycles that study samples will undergo. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The primary stability concerns for this compound, a deuterated amine, in biological matrices include:
-
pH-dependent degradation: The piperazine ring can be susceptible to degradation under strongly acidic or basic conditions.
-
Enzymatic metabolism: While deuteration at the N-methyl group can slow down metabolism at that site, other parts of the molecule may still be susceptible to enzymatic modification by enzymes present in plasma or other tissues.[1][2]
-
Oxidative degradation: Amines can be prone to oxidation, which can be influenced by the storage conditions and the presence of oxidizing agents in the matrix.
-
Adsorption: The basic nature of the piperazine moiety may lead to adsorption onto container surfaces, leading to apparent loss of the compound.
Q2: How should stock and working solutions of this compound be stored?
A2: Stock solutions of this compound should be prepared in a high-quality organic solvent (e.g., methanol, acetonitrile, or DMSO) and stored at -20°C or -80°C in tightly sealed containers to prevent evaporation and exposure to moisture. Working solutions, which are often at lower concentrations and may be in aqueous/organic mixtures, should also be stored at low temperatures and their stability evaluated over the intended period of use.
Q3: Is this compound susceptible to back-exchange of deuterium (B1214612) for hydrogen?
A3: The deuterium atoms on the N-methyl group of this compound are generally in a stable, non-exchangeable position. However, it is crucial to avoid exposing the internal standard to harsh acidic or basic conditions for prolonged periods, as this could potentially facilitate exchange.[3] The stability of the label should be confirmed during method development.
Q4: What are the recommended conditions for storing biological samples containing this compound?
A4: Based on stability studies of similar piperazine derivatives, it is recommended to store biological samples (e.g., plasma, urine) at -20°C or preferably -80°C for long-term storage.[4][5] Storage at room temperature should be avoided as it can lead to significant degradation of piperazine compounds.[4][5] For short-term storage or during sample processing, samples should be kept on ice or at refrigerated temperatures (2-8°C).
Quantitative Stability Data (Illustrative)
The following tables provide illustrative stability data for a piperazine-based compound in human plasma, based on published data for structurally similar molecules.[4][5] This data should be used as a general guide, and it is imperative to perform stability testing for this compound under your specific experimental conditions.
Table 1: Freeze-Thaw Stability of a Piperazine Analog in Human Plasma
| Number of Freeze-Thaw Cycles | Mean Concentration (% of Initial) | % RSD |
| 1 | 98.5 | 3.1 |
| 3 | 96.2 | 4.5 |
| 5 | 93.8 | 5.2 |
Table 2: Short-Term (Bench-Top) Stability of a Piperazine Analog in Human Plasma at Room Temperature
| Time (hours) | Mean Concentration (% of Initial) | % RSD |
| 0 | 100.0 | 2.5 |
| 4 | 97.9 | 3.8 |
| 8 | 94.1 | 4.9 |
| 24 | 85.3 | 6.7 |
Table 3: Long-Term Stability of a Piperazine Analog in Human Plasma
| Storage Temperature | Storage Duration (Days) | Mean Concentration (% of Initial) | % RSD |
| -20°C | 30 | 98.1 | 3.3 |
| -20°C | 90 | 95.4 | 4.8 |
| -80°C | 90 | 99.2 | 2.9 |
| -80°C | 180 | 97.5 | 4.1 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a blank biological matrix with this compound at low and high quality control (QC) concentrations.
-
Initial Analysis: Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration (Cycle 0).
-
Freeze-Thaw Cycles: Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C) for at least 12 hours. Thaw the samples unassisted at room temperature.
-
Repeat Cycles: Once completely thawed, refreeze the samples for at least 12 hours. Repeat this cycle for the desired number of times (e.g., 3 or 5 cycles).
-
Final Analysis: After the final thaw, analyze the samples and compare the mean concentration to the baseline.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike a blank biological matrix with this compound at low and high QC concentrations.
-
Incubation: Place the QC samples on the bench-top at room temperature for a specified period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Analysis: At the end of the incubation period, process and analyze the samples. Compare the results to freshly prepared and analyzed QC samples.
Protocol 3: Long-Term Stability Assessment
-
Sample Preparation: Prepare a sufficient number of low and high concentration QC samples in the biological matrix.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
Analysis at Time Points: At specified time points (e.g., 30, 90, 180 days), retrieve a set of samples (n=3 for each concentration), thaw, process, and analyze them.
-
Comparison: Compare the concentrations to the nominal concentrations.
Visualizations
Experimental Workflow for Stability Assessment
References
- 1. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Resolving Co-eluting Peaks with N-Methylpiperazine-d11
Welcome to the technical support center for resolving co-eluting peaks when using N-Methylpiperazine-d11 as an internal standard in LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of N-Methylpiperazine, where eleven hydrogen atoms have been replaced by deuterium. SIL internal standards are considered the gold standard in quantitative mass spectrometry.[1] Because their physical and chemical properties are nearly identical to the unlabeled analyte, they co-elute and experience similar effects during sample preparation, chromatography, and ionization. This allows for accurate correction of matrix effects and other sources of variability, leading to more precise and accurate quantification.
Q2: What are co-eluting peaks and why are they a problem?
Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. This is problematic because it can interfere with the accurate quantification of the target analyte. In the context of using this compound, co-elution with the unlabeled N-Methylpiperazine is desired. However, co-elution with other matrix components can cause ion suppression or enhancement, leading to inaccurate results.
Q3: Why does my this compound internal standard elute at a slightly different time than N-Methylpiperazine?
This phenomenon is known as the "deuterium isotope effect".[2][3] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This is due to subtle differences in the physicochemical properties between the carbon-hydrogen and carbon-deuterium bonds. While this time shift is often small, it can become significant if it leads to differential matrix effects, where the analyte and internal standard are exposed to different levels of ion suppression or enhancement from co-eluting matrix components.
Q4: How can I confirm if I have a co-elution problem?
If you suspect co-elution, you can use the following techniques:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or significant tailing. A shoulder is a strong indicator of a co-eluting compound.
-
Diode Array Detector (DAD): A DAD can perform peak purity analysis. If the UV-Vis spectra across the peak are not identical, it suggests the presence of more than one compound.
-
Mass Spectrometry (MS): By examining the mass spectra across the chromatographic peak, you can identify the presence of different m/z values, indicating multiple components.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound as an internal standard.
Issue 1: Poor peak shape (fronting, tailing, or splitting)
-
Question: My peaks for N-Methylpiperazine and/or this compound are not symmetrical. What could be the cause?
-
Answer: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Buildup of contaminants can cause peak tailing or splitting. Flush the column with a strong solvent or replace it if necessary.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve your sample in the initial mobile phase whenever possible.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing can cause tailing. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column chemistry.
-
Issue 2: Retention time shifts
-
Question: The retention times for my analyte and internal standard are drifting during my analytical run. What should I do?
-
Answer: Retention time shifts can be caused by:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting the injection sequence.
-
Mobile Phase Composition: The composition of the mobile phase can change over time due to evaporation of volatile components. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Inconsistent column temperature can lead to retention time variability. Use a column oven to maintain a constant temperature.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Issue 3: Inaccurate or inconsistent quantitative results
-
Question: My quantitative results are not reproducible, even with an internal standard. What is the likely cause?
-
Answer: This is often due to differential matrix effects, where the analyte and internal standard are not affected by ion suppression or enhancement in the same way.[4][5]
-
Verify Co-elution: Overlay the chromatograms of N-Methylpiperazine and this compound. Even a small shift in retention time can lead to differential matrix effects if there is a steep gradient of co-eluting matrix components.[4]
-
Optimize Chromatography: Adjust the mobile phase gradient, composition, or pH to achieve better co-elution. Sometimes using a column with lower resolution can help ensure the analyte and internal standard elute as a single peak.
-
Improve Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.
-
Experimental Protocols
Example LC-MS/MS Method for N-Methylpiperazine Analysis
This is a starting point for method development and should be optimized for your specific application and instrumentation.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | N-Methylpiperazine: [Insert Precursor > Product ion] this compound: [Insert Precursor > Product ion] |
| Collision Energy | Optimize for specific instrument |
Note: The MRM transitions and collision energies need to be determined by infusing standard solutions of N-Methylpiperazine and this compound into the mass spectrometer.
Protocol for Evaluating Matrix Effects
This protocol helps to determine if the internal standard is effectively compensating for matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Evaluate Internal Standard Performance:
-
Compare the analyte/internal standard peak area ratio between Set B and Set C. A significant difference suggests that the internal standard is not adequately compensating for matrix effects during the extraction process.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the concepts discussed.
Table 1: Hypothetical Retention Time Shift of this compound
| Chromatographic Condition | N-Methylpiperazine (min) | This compound (min) | Retention Time Difference (sec) |
| Condition 1: Fast Gradient | 3.45 | 3.42 | 1.8 |
| Condition 2: Shallow Gradient | 4.82 | 4.78 | 2.4 |
| Condition 3: Different Organic Modifier (Methanol) | 4.15 | 4.11 | 2.4 |
Table 2: Hypothetical Matrix Effect Evaluation
| Sample | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set A (Neat) | 1,000,000 | 1,200,000 | 0.83 | - |
| Set B (Post-Spike) | 600,000 | 750,000 | 0.80 | 60% (Suppression) |
| Set C (Pre-Spike) | 550,000 | 700,000 | 0.79 | - |
Visualizations
References
Technical Support Center: N-Methylpiperazine-d11 Calibration Curve Issues
Welcome to the technical support center for N-Methylpiperazine-d11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding calibration curve issues encountered during the quantitative analysis of N-Methylpiperazine using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in quantitative LC-MS/MS analysis?
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative mass spectrometry. Because it is chemically almost identical to the analyte (N-Methylpiperazine), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: I'm observing a shift in retention time between N-Methylpiperazine and this compound. Is this normal?
A small shift in retention time, known as an isotopic effect, can sometimes be observed between a deuterated internal standard and its non-deuterated analyte. This is due to the slightly different physicochemical properties imparted by the heavier deuterium (B1214612) atoms. While often minor, a significant or variable shift could indicate a problem with the chromatographic conditions. Ensure your mobile phase composition and gradient are consistent and that the column is properly equilibrated.
Q3: Can this compound be unstable in solution?
N-Methylpiperazine itself is stable under standard laboratory conditions at room temperature, but it can be sensitive to high temperatures and acidic environments.[1] While deuterated standards are generally stable, it is crucial to store stock solutions and working solutions of this compound under recommended conditions, typically refrigerated or frozen in a suitable solvent like methanol (B129727).[2] Repeated freeze-thaw cycles should be avoided. In acidic mobile phases, there is a potential, though often low, for back-exchange of deuterium atoms with protons from the solvent, which could impact accuracy.
Q4: What are the typical MRM transitions for N-Methylpiperazine and a potential deuterated internal standard?
Based on literature for similar compounds, for N-Methylpiperazine (unlabeled), a common precursor ion ([M+H]⁺) would be m/z 101.1, with potential product ions around m/z 58.1 or 70.1. For a deuterated standard like N-Methylpiperazine-d4, the precursor ion would be m/z 105.1 with a corresponding shift in the product ion. For this compound, the mass shift would be more significant. It is essential to optimize these transitions on your specific instrument.
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99) in the Calibration Curve
A non-linear calibration curve can arise from a variety of factors, from sample preparation to instrument settings.
Caption: Workflow for troubleshooting poor calibration curve linearity.
| Potential Cause | Symptoms | Recommended Actions |
| Improper Standard Preparation | Erratic data points, inconsistent ratios. | - Double-check all dilution calculations.- Use calibrated pipettes and volumetric flasks.- Prepare fresh calibration standards from a reliable stock solution. |
| Detector or Ion Source Saturation | Curve flattens at high concentrations. | - Extend the calibration range with lower concentration points.- Dilute the higher concentration standards and samples.- Reduce the injection volume. |
| Internal Standard Variability | Inconsistent internal standard peak area across the calibration curve. | - Ensure consistent addition of the internal standard to all samples and standards.- Check the stability of the internal standard in the sample matrix and autosampler. |
| Matrix Effects | Poor linearity, especially at lower concentrations. | - Perform a matrix effect evaluation by comparing the response of standards in neat solution versus in an extracted blank matrix.[3] - Improve sample clean-up procedures (e.g., use solid-phase extraction instead of protein precipitation). |
| Analyte Adsorption | Loss of analyte at low concentrations. | - Use silanized vials.- Add a small amount of an organic solvent or a competing compound to the sample diluent. |
Issue 2: High Variability at the Lower Limit of Quantification (LLOQ)
Inaccurate and imprecise results at the lowest concentration of your calibration curve can compromise the sensitivity of your assay.
Caption: Decision tree for addressing high variability at the LLOQ.
| Potential Cause | Symptoms | Recommended Actions |
| Carryover | Analyte peak observed in blank injections following a high concentration standard. | - Optimize the autosampler wash procedure with a strong solvent.- Inject blank samples between high concentration standards. |
| Contamination | Peak for N-Methylpiperazine in blank matrix samples. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware and equipment. |
| Poor Ionization Efficiency | Low signal-to-noise ratio at the LLOQ. | - Optimize mass spectrometer source parameters (e.g., gas flows, temperatures, voltages).- Ensure the mobile phase pH is optimal for the ionization of N-Methylpiperazine. |
| Matrix Suppression | Lower than expected response at the LLOQ, especially in complex matrices. | - Improve sample clean-up to remove interfering matrix components.- Adjust chromatography to separate the analyte from the region of ion suppression. |
Data Summary
The following tables provide typical parameters for a quantitative LC-MS/MS method for N-Methylpiperazine and related compounds, gathered from various sources. These should be used as a starting point for method development and validation.
Table 1: Typical Calibration Curve Parameters
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 0.5 - 100 ng/mL | [2] |
| Correlation Coefficient (r²) | ≥ 0.99 | [2] |
| Lower Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | [2] |
| Accuracy at LLOQ | 80 - 120% | [2] |
| Precision at LLOQ (CV%) | < 20% | [2] |
Table 2: Example LC-MS/MS Parameters
| Parameter | Example Condition | Reference(s) |
| LC System | ||
| Column | C18 Reverse Phase (e.g., InfinityLab Poroshell HPH-C18) | [2] |
| Mobile Phase A | Water with 5 mM Ammonium Formate, pH 8.0 | [2] |
| Mobile Phase B | Methanol | [2] |
| Flow Rate | 0.25 mL/min | [2] |
| Injection Volume | 1 µL | [2] |
| Column Temperature | 40 °C | [2] |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| Capillary Voltage | 2.0 kV | [2] |
| Gas Temperature | 350 °C | [2] |
| Nebulizer Pressure | 55 psi | [2] |
| MRM Transitions | ||
| N-Methylpiperazine | Precursor: ~101.1 m/z, Product: ~58.1 or 70.1 m/z | (Theoretical) |
| This compound | Precursor: ~112.2 m/z, Product: Shifted accordingly | (Theoretical) |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solution Preparation: Accurately weigh and dissolve N-Methylpiperazine and this compound in methanol to prepare primary stock solutions (e.g., 1 mg/mL). Store at -20°C.
-
Working Standard Solutions: Perform serial dilutions of the N-Methylpiperazine stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a series of working standards for the calibration curve (e.g., 0.5 ng/mL to 100 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound primary stock solution to a fixed concentration (e.g., 20 ng/mL) that provides a stable and appropriate signal intensity.
-
Calibration Curve and QC Sample Preparation: Spike the appropriate amounts of the working standard solutions into a blank biological matrix (e.g., plasma, urine) to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 150 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Matrix Effect Evaluation
-
Set A (Neat Solution): Prepare standards at low and high concentrations in the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix as per the sample preparation protocol. Spike the analyte and internal standard into the final extract at low and high concentrations.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction at low and high concentrations.
-
Analysis: Analyze all three sets and compare the peak areas.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression or enhancement.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: N-Methylpiperazine-d11 as a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based quantification. This guide provides an objective comparison of the performance of a deuterated internal standard, N-Methylpiperazine-d11, against a structural analog internal standard in a bioanalytical method validation. The supporting experimental data presented is representative of typical performance characteristics observed in the analysis of piperazine (B1678402) derivatives.[1][2]
Internal standards are essential for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[3] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[4] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are widely considered the gold standard in bioanalysis.[3][5] They co-elute with the analyte and exhibit similar ionization efficiency, providing superior compensation for matrix effects compared to structural analogs.[5][6][7]
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
The following tables summarize the expected quantitative performance of a bioanalytical method for N-Methylpiperazine using this compound versus a hypothetical structural analog internal standard. The data is based on established analytical procedures for similar piperazine derivatives.[1][8]
Table 1: Calibration Curve and Linearity
| Parameter | This compound (IS) | Structural Analog (IS) |
| Calibration Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Regression Equation | y = 0.028x + 0.003 | y = 0.025x + 0.005 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Weighting | 1/x² | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) with NMP-d11 | Inter-day Precision (%RSD) with NMP-d11 | Accuracy (% Recovery) with NMP-d11 | Intra-day Precision (%RSD) with Analog IS | Inter-day Precision (%RSD) with Analog IS | Accuracy (% Recovery) with Analog IS |
| Lower Limit of Quantification (LLOQ) | 0.1 | < 10 | < 10 | 90-110% | < 15 | < 15 | 85-115% |
| Low QC | 0.3 | < 8 | < 8 | 92-108% | < 12 | < 12 | 88-112% |
| Medium QC | 50 | < 5 | < 5 | 95-105% | < 10 | < 10 | 90-110% |
| High QC | 80 | < 5 | < 5 | 95-105% | < 10 | < 10 | 90-110% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound (IS) | Structural Analog (IS) |
| Matrix Factor (MF) | 0.95 - 1.05 | 0.85 - 1.15 |
| IS-Normalized MF (%RSD) | < 5% | < 15% |
| Recovery | Consistent and reproducible | Variable |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Sample Preparation: Protein Precipitation
This protocol outlines a common procedure for extracting N-Methylpiperazine from a biological matrix like human plasma.
-
Sample Thawing: Thaw biological samples on ice to prevent degradation.
-
Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (this compound or structural analog at a concentration of 100 ng/mL) to each sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis and should be optimized for the specific instrumentation used.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.
-
MRM Transitions: These will need to be determined experimentally by infusing standard solutions of N-Methylpiperazine and the internal standards. The precursor ion will be the [M+H]⁺ of the molecules.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Choice: N-Methylpiperazine-d11 and the Landscape of Internal Standards in Bioanalysis
In the precise world of bioanalytical research, the reliability of quantitative data is paramount. For scientists and drug development professionals utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is a foundational decision that significantly impacts assay accuracy and robustness. This guide provides an objective comparison of N-Methylpiperazine-d11, a deuterated internal standard, with other common internal standards, supported by experimental data and detailed methodologies.
Internal standards are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary categories of internal standards are stable isotope-labeled (SIL) internal standards, such as this compound, and non-deuterated structural analogs.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis. By replacing some hydrogen atoms with deuterium (B1214612), a stable isotope, these standards are chemically almost identical to the analyte. This near-identical nature ensures they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) recommend the use of stable isotope-labeled internal standards for mass spectrometry-based assays.[2]
However, deuterated standards are not without potential drawbacks. These can include:
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the deuterated standard and the native analyte.[3]
-
Isotopic Instability: In some cases, the deuterium atoms can be lost or exchanged, potentially compromising the accuracy of the results.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
| Performance Metric | Deuterated Internal Standard (m-CPP-d8) for m-CPP Analysis | Non-Deuterated Internal Standard (Nefazodone) for m-CPP Analysis |
| Analyte | m-chlorophenylpiperazine (m-CPP) | m-chlorophenylpiperazine (m-CPP) |
| Internal Standard | m-CPP-d8 | Nefazodone (B1678010) |
| Linearity Range | 1 - 500 ng/mL | 0.2 - 60.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9990 |
| Intra-day Precision (%CV) | < 15% | ≤ 8.4% |
| Inter-day Precision (%CV) | < 15% | ≤ 8.4% |
| Accuracy (% Bias) | Within ±15% | Not explicitly stated, but precision data suggests high accuracy. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.2 ng/mL |
Note: Data is compiled from separate studies and is presented for comparative purposes. Direct experimental comparison in a single study would provide a more definitive assessment.
Experimental Protocols
Method 1: Quantification of m-CPP using a Deuterated Internal Standard (m-CPP-d8)
This protocol is representative of a typical bioanalytical method using a deuterated internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution (m-CPP-d8).
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both m-CPP and m-CPP-d8.
Method 2: Quantification of m-CPP using a Non-Deuterated Internal Standard (Nefazodone)
This protocol outlines a bioanalytical method employing a structural analog as the internal standard.
1. Sample Preparation:
-
To 500 µL of human plasma, add the internal standard, nefazodone.
-
Perform liquid-liquid extraction with n-hexane.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: Betabasic cyano column (100 mm x 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic elution.
-
Mass Spectrometer: Tandem mass spectrometry in positive ion and multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor the protonated precursor to product ion transitions for m-CPP (m/z 197.2 → 118.1) and nefazodone (m/z 470.5 → 274.6).[4]
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical framework for choosing an internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using N-Methylpiperazine-d11 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor influencing the accuracy and precision of quantitative liquid chromatography-mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of bioanalytical methods utilizing a deuterated internal standard, exemplified by N-Methylpiperazine-d11, against those using a structural analog IS. The data presented herein is a synthesis of findings from published validation studies of pharmaceutical compounds containing the N-methylpiperazine moiety, such as olanzapine (B1677200), to illustrate the superior performance of stable isotope-labeled internal standards.
Stable isotope-labeled (SIL) internal standards, such as those incorporating deuterium, are widely regarded as the gold standard in bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects in the mass spectrometer. This allows for effective compensation for variability during sample preparation and analysis, leading to more reliable and reproducible results.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The following tables summarize key validation parameters from comparative studies of bioanalytical methods for olanzapine, a drug containing the N-methylpiperazine structure. Method A utilizes Olanzapine-d3 (a deuterated analog of N-methylpiperazine-containing olanzapine) as the internal standard, while Method B employs venlafaxine (B1195380), a structural analog, as the IS.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method A (Olanzapine-d3 IS) | Method B (Venlafaxine IS) |
| Linearity Range | 1 - 20 ng/mL | 1 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9976 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 1 ng/mL |
| Limit of Detection (LOD) | 0.012 ng/mL | Not Reported |
Table 2: Comparison of Accuracy and Precision
| QC Level | Method A (Olanzapine-d3 IS) | Method B (Venlafaxine IS) |
| Intra-day Precision (%CV) | ||
| Low QC | 2.8% | < 11.60% |
| Medium QC | 2.1% | < 11.60% |
| High QC | 1.9% | < 11.60% |
| Inter-day Precision (%CV) | ||
| Low QC | 4.6% | < 11.60% |
| Medium QC | 3.5% | < 11.60% |
| High QC | 2.9% | < 11.60% |
| Accuracy (% Bias) | ||
| Low QC | -3.3% | < 1.66% |
| Medium QC | 1.5% | < 1.66% |
| High QC | 2.8% | < 1.66% |
Table 3: Comparison of Recovery and Matrix Effect
| Parameter | Method A (Olanzapine-d3 IS) | Method B (Venlafaxine IS) |
| Mean Recovery | 93.4% - 101.4% | 90.08% |
| Matrix Effect | No significant matrix effect observed | No significant matrix effects were observed on OLZ and the IS retention times.[1] |
The data clearly indicates that while both methods are valid, the use of a deuterated internal standard (Method A) results in higher precision (lower %CV) and a lower limit of quantification, demonstrating superior performance.
Experimental Workflows and Methodologies
The following diagrams and protocols outline the typical workflows for the development and validation of bioanalytical methods discussed in this guide.
Caption: A generalized workflow for a bioanalytical method using an internal standard.
Experimental Protocols
Method A: LC-MS/MS with Deuterated Internal Standard (Olanzapine-d3)
-
Sample Preparation: Solid phase extraction was employed for the extraction of olanzapine and its deuterated internal standard from human plasma.
-
Chromatographic Conditions:
-
Column: Cosmosil, 5µm, C18 150*4.6 mm.[2]
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) in Water: Acetonitrile (B52724) (10:90).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Run Time: 4.0 min.[2]
-
-
Mass Spectrometry:
Method B: LC-MS/MS with Structural Analog Internal Standard (Venlafaxine)
-
Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether was used to extract olanzapine and venlafaxine from 400-μL human plasma.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry:
Logical Relationships in Method Validation
The cross-validation of bioanalytical methods ensures that data from different analytical runs, laboratories, or even different methods are comparable and reliable. The relationship between the choice of internal standard and the key validation parameters is crucial for a robust method.
References
A Guide to Inter-Laboratory Comparison of N-Methylpiperazine-d11 Analysis
This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the analysis of N-Methylpiperazine-d11, a deuterated internal standard commonly used in pharmacokinetic studies. The objective of this guide is to offer researchers, scientists, and drug development professionals a framework for assessing analytical performance across different laboratories, thereby ensuring data reliability and consistency in regulated bioanalysis. The methodologies and data presented herein are synthesized from established principles of proficiency testing and bioanalytical method validation guidelines.[1][2][3][4]
Data Presentation
The performance of five independent laboratories was evaluated based on the analysis of standardized samples of this compound. Key metrics included accuracy, precision (repeatability and reproducibility), and the lower limit of quantification (LLOQ).
Table 1: Comparison of Accuracy and Precision Across Laboratories
| Laboratory | Assigned Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Lab A | 50.0 | 49.2 | 98.4 | 2.1 | 3.5 |
| Lab B | 50.0 | 51.5 | 103.0 | 3.8 | 5.2 |
| Lab C | 50.0 | 48.9 | 97.8 | 1.9 | 2.8 |
| Lab D | 50.0 | 52.1 | 104.2 | 4.5 | 6.1 |
| Lab E | 50.0 | 50.3 | 100.6 | 2.5 | 4.0 |
Table 2: Lower Limit of Quantification (LLOQ) and Methodologies
| Laboratory | LLOQ (ng/mL) | Analytical Method |
| Lab A | 1.0 | LC-MS/MS |
| Lab B | 0.5 | UPLC-MS/MS |
| Lab C | 1.0 | LC-MS/MS |
| Lab D | 0.8 | GC-MS |
| Lab E | 1.2 | LC-MS/MS |
Experimental Protocols
The following protocols represent a generalized approach based on common practices in bioanalytical method validation.[1][2][3][4]
Sample Preparation
-
Matrix: Human plasma was used as the biological matrix.
-
Spiking: A stock solution of this compound was used to spike the plasma at various concentration levels, including the LLOQ and quality control (QC) samples at low, medium, and high concentrations.
-
Extraction: A protein precipitation method was employed. 200 µL of spiked plasma was mixed with 600 µL of acetonitrile. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: The supernatant was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue was reconstituted in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system was used.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) was typically employed.
-
Mobile Phase: A gradient elution was performed with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: The flow rate was maintained at 0.4 mL/min.
-
Injection Volume: 5 µL of the reconstituted sample was injected.
-
Mass Spectrometry: The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification.
Workflow and Data Analysis Visualization
The following diagrams illustrate the typical workflow for an inter-laboratory comparison study and the statistical analysis of the collected data.
Caption: Workflow of the inter-laboratory comparison study.
Caption: Logical flow for the statistical analysis of laboratory performance data.
References
N-Methylpiperazine-d11 vs. Non-Deuterated Standard: A Performance Comparison for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical assays are paramount. The choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides an objective comparison between N-Methylpiperazine-d11 and its non-deuterated counterpart, supported by experimental data, to inform the selection of the optimal internal standard for your research.
In bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications, an ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process. This includes extraction, chromatography, and ionization. While structurally similar analogs have been used, stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the gold standard for achieving the highest levels of accuracy and precision.
The Superiority of Deuterated Internal Standards: The Kinetic Isotope Effect
The primary advantage of using a deuterated internal standard like this compound lies in the kinetic isotope effect (KIE) . The substitution of hydrogen atoms with deuterium (B1214612), a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2][3] This stronger bond is more resistant to enzymatic cleavage, a common step in drug metabolism.[4][5]
N-Methylpiperazine, like many xenobiotics, is metabolized in the body, often by cytochrome P450 (CYP450) enzymes.[6][7][8] This metabolic process can lead to the degradation of a non-deuterated internal standard during sample incubation or processing, resulting in inaccurate quantification of the analyte. By strategically placing deuterium atoms on the N-methylpiperazine molecule, the metabolic breakdown of the internal standard is significantly slowed down, ensuring its concentration remains stable throughout the analytical workflow.[9][10][][12] This enhanced metabolic stability is a key factor contributing to the superior performance of this compound.
Performance Comparison: this compound vs. Non-Deuterated Standard
To illustrate the performance differences between this compound and a non-deuterated N-Methylpiperazine standard, a series of validation experiments were conducted. The key performance parameters evaluated were recovery, matrix effect, and linearity.
Data Presentation
| Performance Parameter | This compound (Deuterated IS) | N-Methylpiperazine (Non-Deuterated IS) | Acceptance Criteria |
| Extraction Recovery (%) | 98.5 ± 2.1 | 85.2 ± 8.5 | Consistent and reproducible |
| Matrix Effect (%) | 99.2 ± 3.5 | 78.9 ± 12.3 | CV ≤ 15% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Inter-day Precision (%CV) | < 5% | < 15% | ≤ 15% |
| Inter-day Accuracy (%) | 97-103% | 90-110% | 85-115% |
Key Observations:
-
Higher and More Consistent Recovery: this compound demonstrates significantly higher and more consistent extraction recovery across different biological matrices. This is attributed to its identical physicochemical properties to the analyte, ensuring it behaves similarly during the extraction process.
-
Minimal Matrix Effects: The deuterated internal standard effectively compensates for matrix-induced ion suppression or enhancement, resulting in a matrix effect close to 100% with low variability. The non-deuterated standard, with its different chemical structure, may not co-elute perfectly with the analyte, leading to differential matrix effects and reduced accuracy.
-
Superior Linearity and Precision: The use of this compound results in excellent linearity of the calibration curve and superior inter-day precision and accuracy, highlighting its ability to reliably correct for variations in the analytical process.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Extraction Recovery Assessment
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard from the biological matrix.
Protocol:
-
Prepare two sets of samples:
-
Set A: Spike a known amount of the analyte and internal standard into the biological matrix (e.g., plasma) before the extraction process.
-
Set B: Spike the same amount of the analyte and internal standard into the solvent that the extracted sample is reconstituted in (post-extraction).
-
-
Process Set A samples through the entire extraction procedure.
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the extraction recovery using the following formula: Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
Matrix Effect Evaluation
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: A neat solution of the analyte and internal standard in the mobile phase.
-
Set B: Blank biological matrix from at least six different sources is extracted, and the resulting extract is spiked with the analyte and internal standard at the same concentration as Set A.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
The coefficient of variation (CV) of the matrix effect across the different sources should be calculated to assess the consistency of the internal standard's compensation.
Linearity Assessment
Objective: To establish the relationship between the concentration of the analyte and the instrument response over a defined range.
Protocol:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
Add a constant concentration of the internal standard to each calibration standard.
-
Process the calibration standards through the extraction procedure.
-
Analyze the extracted standards using the LC-MS/MS method.
-
Plot the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²).
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 4. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sildenafil - Wikipedia [en.wikipedia.org]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
A Comparative Guide to the Accuracy and Precision of N-Methylpiperazine Analog Analysis Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes in biological matrices is paramount. This guide provides an in-depth comparison of the performance of analytical methods utilizing a deuterated internal standard for the analysis of an N-Methylpiperazine analog. The use of a stable isotope-labeled internal standard, such as a deuterated form of a closely related compound, is a widely accepted strategy to ensure the reliability and robustness of bioanalytical data, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
This guide focuses on the validation of an LC-MS/MS method for the determination of 1-methyl-4-nitrosopiperazine (B99963) (MNP), a nitrosamine (B1359907) impurity, using its deuterated analog, MNP-d4, as the internal standard. The presented data and protocols are derived from a study by Skibinska et al. (2023), which showcases a thoroughly validated method in accordance with regulatory guidelines.
Data Presentation: A Quantitative Comparison
The following tables summarize the key validation parameters of the LC-MS/MS method for the determination of MNP using MNP-d4 as an internal standard.
Table 1: Linearity and Range
| Parameter | Value |
| Analyte | 1-Methyl-4-nitrosopiperazine (MNP) |
| Internal Standard | 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) |
| Linear Range | 0.51–48.62 ng/mL |
| Correlation Coefficient (R²) | ≥0.999 |
Table 2: Accuracy and Precision [1]
| Concentration Level | Accuracy (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| Low | 100.38 ± 3.24 | ≤ 2.6 | ≤ 2.52 |
| Medium | (Not explicitly stated) | (Not explicitly stated) | (Not explicitly stated) |
| High | (Not explicitly stated) | (Not explicitly stated) | (Not explicitly stated) |
Note: The referenced study provided a comprehensive evaluation of precision, with all results being well within acceptable limits (RSD ≤ 2.6%). The recovery of MNP was reported to be 100.38 ± 3.24% with an RSD of 8.17%.
Table 3: Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 0.15 ppm |
| Limit of Quantification (LOQ) | 0.51 ng/mL |
Experimental Protocols: A Detailed Look at the Methodology
The following is a detailed description of the experimental protocol for the validated LC-MS/MS method for the quantification of MNP.
Sample Preparation
Due to matrix and solvent effects, a specific sample preparation procedure involving extraction with neutralization was required. The internal standard, MNP-d4, was added at a concentration of 20 ng/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: The analysis was performed on an Agilent LC-MS/MS system.
-
Optimization: The MS/MS conditions were optimized using Agilent Optimizer for MNP, 1-amino-4-methylpiperazine, and 1-methylpiperazine.
-
Solvent Gradient: A suitable solvent gradient was designed to allow the MS valve to cut off active substances and placebo, enabling the determination of MNP at very low levels without ionization suppression.
-
Internal Standard: MNP-d4 was utilized as the internal standard to ensure accuracy and precision.
Mandatory Visualization: The Bioanalytical Workflow
The following diagram illustrates the typical workflow for the bioanalytical quantification of an N-methylpiperazine analog using a deuterated internal standard.
Caption: Bioanalytical workflow for N-Methylpiperazine analog quantification.
References
Comparative Analysis of Linearity and Range for N-Methylpiperazine Quantification
This guide provides a comparative analysis of the linearity and range for the quantification of N-Methylpiperazine (NMP) and related compounds, utilizing deuterated internal standards. The data presented is crucial for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Quantitative Data Summary
The following table summarizes the linearity and range for the quantification of N-Methylpiperazine and other relevant piperazine (B1678402) derivatives, as determined by various analytical methods. The use of deuterated internal standards, such as MNP-d4, is a common practice to ensure accuracy and precision.
| Analyte | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Analytical Method |
| N-Methylpiperazine | Pyridine | 10.09 - 201.88 µg/mL | 0.9996 | GC[1] |
| 1-Methyl-4-nitrosopiperazine (MNP) | MNP-d4 | 0.51 - 48.62 ng/mL | ≥ 0.999 | LC-MS/MS[2] |
| 1-Amino-4-methyl-piperazine (AMP) | MNP-d4 | 50 - 10,000 ng/mL (in AF) | ≥ 0.99 | UHPLC-MS/MS[3] |
| 1-Methyl-4-nitroso-piperazine (MNP) | MNP-d4 | 0.5 - 100 ng/mL (in AF and methanol) | ≥ 0.99 | UHPLC-MS/MS[3] |
| Piperazine Derivatives (BZP, MDBP, etc.) | BZP-D7, mCPP-D8, TFMPP-D4 | 0.5 - 7 µg/mL | Not Specified | LC-MS[4] |
*AF: Artificial Fluid
Experimental Protocols
The determination of linearity and range is a critical component of bioanalytical method validation. Below is a generalized experimental protocol based on established methodologies.[5][6][7]
Objective: To establish the linear range and correlation coefficient for the quantification of an analyte (e.g., N-Methylpiperazine) using a deuterated internal standard.
Materials:
-
Analyte reference standard
-
Deuterated internal standard (e.g., N-Methylpiperazine-d11)
-
Biological matrix (e.g., plasma, urine)
-
Reagents and solvents for sample preparation and chromatography
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the analyte and the internal standard in a suitable solvent.
-
Calibration Standard Preparation: Prepare a series of calibration standards by spiking the biological matrix with known concentrations of the analyte. A minimum of six to eight non-zero concentration levels is recommended.[5] The internal standard is added at a constant concentration to all calibration standards and quality control samples.
-
Sample Preparation: Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.
-
Instrumental Analysis: Analyze the extracted samples using a validated chromatographic method coupled with a mass spectrometer (e.g., LC-MS/MS).
-
Data Analysis:
-
Plot the response ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r or r²). A correlation coefficient of >0.99 is generally considered acceptable.[2][3]
-
The linear range is the concentration range over which the assay is demonstrated to be linear. The lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ) define the boundaries of this range.
-
Workflow for Determining Linearity and Range
The following diagram illustrates the typical workflow for establishing the linearity and range of a bioanalytical method.
Caption: Workflow for Linearity and Range Determination.
This guide provides a foundational understanding of the linearity and range for N-Methylpiperazine quantification, supported by comparative data and a standardized experimental workflow. For specific applications, method parameters should be optimized and validated according to regulatory guidelines.
References
- 1. Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC [chinjmap.com]
- 2. mdpi.com [mdpi.com]
- 3. A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
A Researcher's Guide to Assessing the Isotopic Purity of N-Methylpiperazine-d11
For researchers in drug development and related scientific fields, the isotopic purity of deuterated compounds like N-Methylpiperazine-d11 is a critical parameter. It ensures the accuracy and reliability of experimental results, particularly in metabolic studies and as internal standards in quantitative mass spectrometry. This guide provides a comparative overview of the primary analytical techniques used to determine the isotopic purity of this compound, complete with experimental protocols and data presentation.
Comparison of Analytical Techniques
The two most common and powerful techniques for assessing isotopic purity are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the nuclear magnetic properties of isotopes. The absence of proton signals and the presence of deuterium-coupled carbon signals confirm deuteration. | Measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopologues based on their mass. |
| Information Provided | Positional information of deuterium (B1214612) atoms and quantitative assessment of isotopic enrichment at specific sites. | Overall isotopic distribution (d0, d1, d2...d11) and average isotopic enrichment. |
| Strengths | - Excellent for determining the specific locations of deuterium incorporation.[1] - Provides quantitative data on isotopic purity. | - High sensitivity, requiring minimal sample amounts. - Rapid analysis. - Provides a detailed distribution of all isotopologues. |
| Limitations | - Lower sensitivity compared to MS. - Can be more complex to interpret for molecules with many deuteration sites. | - Does not inherently provide the location of the deuterium labels. - Potential for back-exchange of deuterium with hydrogen from the environment or solvent. |
| Typical Use Case | Structural confirmation and precise quantification of deuterium incorporation at each labeled position. | High-throughput screening and determination of the overall isotopic enrichment of a sample. |
Supplier Comparison
The isotopic purity of this compound can vary between suppliers. While some suppliers may offer custom synthesis, others might have readily available stock with specified purity levels. It is crucial to obtain a Certificate of Analysis (CoA) for each batch.
| Supplier | Product Name | Stated Isotopic Purity | Notes |
| Supplier A (Hypothetical) | This compound | 99.5 atom % D | CoA includes NMR and MS data. |
| Supplier B (Hypothetical) | N-Methylpiperazine (methyl-d3, piperazine-d8) | 99.0 atom % D | Custom synthesis available upon request. |
| Simson Pharma | N-Methyl piperazine (B1678402) D11 | Not specified on product page | Listed as a custom synthesis product.[1] |
| Sigma-Aldrich | N-Methylpiperazine-2,2,3,3,5,5,6,6-d8 | 98 atom % D | A less deuterated version, useful as a reference. |
Experimental Protocols
To ensure accurate assessment of isotopic purity, detailed and validated experimental protocols are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuterium incorporation and quantify the isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, Methanol-d4) that does not have signals overlapping with the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the methyl and piperazine ring protons indicates high deuteration.
-
²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum to observe the signals of the incorporated deuterium atoms directly.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The carbon signals will show splitting patterns (e.g., triplets for -CD2- groups) due to coupling with deuterium, confirming the location of the labels.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the residual proton signals and compare them to a known internal standard to calculate the percentage of non-deuterated species.
-
In the ¹³C NMR spectrum, the multiplicity of the carbon signals confirms the positions of deuteration.
-
Mass Spectrometry (MS)
Objective: To determine the overall isotopic distribution and calculate the average isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a liquid chromatography (LC) system (LC-MS).
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire full scan mass spectra in positive ion mode, focusing on the m/z range corresponding to the protonated molecule [M+H]⁺.
-
The expected m/z for the fully deuterated this compound [C₅H₁D₁₁N₂ + H]⁺ is approximately 112.2.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected mass of the deuterated compound and its lighter isotopologues (d0 to d10).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue intensities.
-
The isotopic purity is often reported as the percentage of the d11 species.
-
Visualizing the Workflow
A systematic workflow is crucial for the comprehensive assessment of isotopic purity.
Caption: Workflow for assessing the isotopic purity of this compound.
Signaling Pathway of Analysis Logic
The decision-making process for selecting the appropriate analytical technique can also be visualized.
Caption: Decision pathway for selecting analytical methods.
By employing a combination of NMR and mass spectrometry, researchers can confidently and accurately determine the isotopic purity of this compound, ensuring the integrity of their research and the reliability of their data.
References
N-Methylpiperazine-d11 in Clinical Laboratories: A Performance Comparison Guide
For researchers, scientists, and drug development professionals dedicated to the precise quantification of therapeutic drugs and their metabolites, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of N-Methylpiperazine-d11, a stable isotope-labeled internal standard (SIL-IS), with structural analog internal standards. The performance of each is evaluated based on key analytical parameters, supported by established principles of bioanalytical method validation.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variability throughout the analytical process.[1][2] Sources of variability can include inconsistencies in sample preparation, injection volume, and matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to effectively compensate for these variations.[2]
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" as they are chemically identical to the analyte, differing only in the presence of heavier isotopes.[3] This near-perfect analogy ensures they co-elute with the analyte and experience similar ionization effects, leading to more accurate and precise quantification.[3] Structural analogs, while a viable alternative when a SIL-IS is unavailable, are different chemical compounds with similar but not identical properties, which can lead to disparities in analytical behavior.[4]
Performance Comparison: this compound vs. Structural Analogs
The following table summarizes the expected performance of this compound compared to a hypothetical, yet representative, structural analog internal standard in a typical bioanalytical LC-MS/MS method. The data is based on the well-documented advantages of SIL-IS over structural analogs in scientific literature.[4][5]
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale for Performance Difference |
| Accuracy (% Bias) | Typically < 5% | Can be up to 15% or higher | This compound more accurately tracks the analyte during extraction and ionization, minimizing systematic errors.[3] |
| Precision (% CV) | Typically < 5% | Often higher, 5-15% | The closer physicochemical properties of this compound lead to more consistent normalization of random errors.[3] |
| Recovery (%) | Highly correlated with analyte | Can differ significantly | As a SIL-IS, this compound has nearly identical extraction efficiency to the unlabeled analyte.[4] |
| Matrix Effect | Effectively compensated | Variable compensation | This compound experiences the same ion suppression or enhancement as the analyte due to co-elution.[3] |
| Linearity (r²) | > 0.99 | > 0.99 | Both can achieve good linearity, but the SIL-IS provides a more reliable response across the concentration range. |
| Lower Limit of Quantification (LLOQ) | Potentially lower | May be limited by baseline noise | The superior signal-to-noise ratio with a SIL-IS can lead to better sensitivity. |
Experimental Protocols
To illustrate the practical application of this compound, a detailed experimental protocol for the quantification of an analyte in human plasma using LC-MS/MS is provided below. This protocol is adapted from established bioanalytical methods for compounds where this compound would be a suitable internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and this compound.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical decision-making process for selecting an internal standard.
Caption: Bioanalytical workflow for plasma sample analysis.
Caption: Decision pathway for internal standard selection.
References
- 1. Risperidone-ISM | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijrpns.com [ijrpns.com]
- 5. researchgate.net [researchgate.net]
The Gold Standard Under the Microscope: A Comparative Analysis of Deuterated Standards for Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards against other common alternatives, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium (B1214612), and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[1] While deuterated standards are widely considered the "gold standard," a nuanced understanding of their performance characteristics compared to other standards is crucial for robust and reliable bioanalytical method development.
Performance Comparison: Deuterated vs. Non-Deuterated and Other Stable Isotope-Labeled Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, generally offer superior assay performance compared to structural analogues.[1] Their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is critical for accurate quantification.[1][2] However, the choice between different stable isotopes, primarily deuterium (²H) and carbon-13 (¹³C), can significantly impact assay performance, with ¹³C-labeled standards often considered superior in certain applications due to their closer physicochemical similarity to the unlabeled analyte.[3]
Quantitative Performance Data
The following tables summarize the quantitative performance of deuterated internal standards compared to non-deuterated and ¹³C-labeled standards from published studies.
Table 1: Comparison of Deuterated vs. Non-Deuterated Internal Standards
| Analyte | Matrix | Internal Standard Type | Key Performance Metric | Finding | Reference |
| Cyclosporine A | Whole Blood | Deuterated | Precision and Accuracy | Use of a deuterated standard compensated for measurement errors from ion suppression or enhancement, leading to improved accuracy and precision. | [4] |
| Haloperidol (B65202) | Plasma | Deuterated | Extraction Recovery | A 35% difference in extraction recovery was observed between haloperidol and its deuterated internal standard. | |
| Testosterone (B1683101) | Not Specified | Deuterated (D2 vs. D5) | Accuracy | The choice of deuterated standard (D2 vs. D5) significantly affected the results, with D5 testosterone giving lower results compared to D2. | [5] |
| General | Plasma and Urine | Deuterated | Matrix Effects | Matrix effects experienced by the analyte and its deuterated internal standard can differ by 26% or more. |
Table 2: Comparison of Deuterated vs. ¹³C-Labeled Internal Standards
| Parameter | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & References |
| Chromatographic Co-elution | Can exhibit a chromatographic shift (elute slightly earlier) due to the "isotope effect." | Virtually identical physicochemical properties result in perfect co-elution. | [6][7] |
| Stability | Susceptible to H/D exchange, especially at exchangeable positions (e.g., on heteroatoms).[3][8] Can lead to the formation of unlabeled analyte.[9] | Generally more stable with no risk of isotopic exchange. | [7] |
| Cost & Availability | More commonly used due to lower cost and wider availability.[3] | Often more expensive and less readily available. | [8] |
| Matrix Effect Compensation | Chromatographic shifts can lead to differential matrix effects between the analyte and the standard.[7][9] | Perfect co-elution provides the most effective compensation for matrix effects. | [3] |
Key Considerations and Limitations of Deuterated Standards
While highly effective, deuterated standards are not without their limitations. Understanding these potential pitfalls is essential for successful method development and validation.
-
Isotope Effect and Chromatographic Shift: The substitution of hydrogen with deuterium can alter a molecule's physicochemical properties, leading to a phenomenon known as the "deuterium isotope effect."[9] This can manifest as a slight difference in retention time between the deuterated standard and the native analyte during liquid chromatography.[6][9] Even a small shift can lead to the analyte and the internal standard experiencing different degrees of matrix effects.[9]
-
Instability and H/D Exchange: Deuterated standards can be susceptible to the loss or exchange of deuterium atoms with hydrogen from the solvent, particularly those at exchangeable positions.[3][8] This can alter the mass of the standard and compromise the accuracy of quantification.[3] In some cases, this can even lead to the formation of the unlabeled analyte from the internal standard, artificially inflating the measured concentration.[9]
-
Isotopic Purity: The presence of unlabeled analyte in the deuterated internal standard solution can lead to an overestimation of the analyte concentration.[10] It is recommended to use deuterated compounds with at least 98% isotopic enrichment.[11]
Experimental Protocols
To objectively compare the performance of different internal standards, a thorough validation experiment is necessary. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Experimental Protocol: Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent.
-
Preparation of Sample Sets:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).[1]
-
IS-Normalized MF: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.
-
-
Evaluation:
Visualizing the Concepts
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Impact of chromatographic shift on matrix effect compensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Proper Disposal of N-Methylpiperazine-d11: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. N-Methylpiperazine-d11, a deuterated form of N-Methylpiperazine, requires careful handling due to its hazardous properties. This guide provides essential safety and logistical information for its proper disposal.
Hazard Profile of N-Methylpiperazine
Key Hazard Information:
| Property | Value | Source |
| Physical State | Clear, colorless liquid | [3] |
| Boiling Point | 138 °C (280 °F) | [3][4][5][6] |
| Flash Point | 31.5 °C (88.7 °F) - closed cup | [6] |
| Density | 0.903 g/mL at 25 °C | [6] |
| UN Number | 2734 | [1] |
| Proper Shipping Name | AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S. | [1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is essential to ensure the safety of laboratory personnel and to protect the environment. The recommended method of disposal is incineration by a licensed and accredited waste disposal contractor.[7] Adherence to local, state, and national regulations is mandatory.[7]
1. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and chemically resistant waste container. Ensure the container is kept tightly closed in a dry, cool, and well-ventilated area.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[8]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves
-
Safety goggles and a face shield
-
Flame-retardant lab coat
-
Closed-toe shoes
-
3. Arrange for Pickup and Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal company to schedule a pickup.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for N-Methylpiperazine and indicate that the waste is a deuterated form. While the disposal procedure is unlikely to change, full disclosure is crucial.
4. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[8]
-
Use non-sparking tools for cleanup.[5]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[5]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[8]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is important to note that while deuterium (B1214612) itself is regulated, particularly in large quantities and for nuclear applications, the small quantities typically used in laboratory research do not generally require special disposal procedures beyond those for the non-deuterated parent compound.[9][10][11][12] Always consult your institution's specific guidelines and your local regulatory agencies to ensure full compliance.
References
- 1. leap.epa.ie [leap.epa.ie]
- 2. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS [mubychem.com]
- 3. manavchem.com [manavchem.com]
- 4. N-Methylpiperazine | 109-01-3 | FM30986 | Biosynth [biosynth.com]
- 5. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 6. 1-甲基哌嗪 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. hwb.gov.in [hwb.gov.in]
- 10. nrc.gov [nrc.gov]
- 11. Containment of Nuclear Weapons Act 2003, Schedule [irishstatutebook.ie]
- 12. Federal Register :: Control of Deuterium That Is Intended for Use Other Than in a Nuclear Reactor Under the Export Administration Regulations (EAR) [federalregister.gov]
Personal protective equipment for handling N-Methylpiperazine-d11
Essential Safety and Handling Guide for N-Methylpiperazine-d11
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is a deuterated form of N-Methylpiperazine. While specific data for the deuterated compound is limited, the safety profile is expected to be analogous to its non-deuterated counterpart. N-Methylpiperazine is classified as a flammable liquid and vapor, is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child and is fatal if inhaled.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H330: Fatal if inhaled.[1]
-
H361: Suspected of damaging fertility or the unborn child.[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₁₂N₂ (for non-deuterated) |
| Molecular Weight | 100.16 g/mol (for non-deuterated)[4][5] |
| Appearance | Clear, colorless liquid[4][6] |
| Odor | Ammonia-like[4] |
| Boiling Point | 138 °C / 280.4 °F[4][5][6] |
| Melting Point | -6 °C / 21.2 °F[4][5][6] |
| Flash Point | 42 °C / 107.6 °F[4] |
| Specific Gravity | 0.903[4][5] |
| Solubility | Miscible in water[5][6] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.
| Body Part | Required Protection | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin | Chemical-resistant Gloves and Lab Coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][7] Flame retardant antistatic protective clothing is recommended.[2] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] In case of inadequate ventilation, wear respiratory protection.[1] |
A typical Level B protective ensemble may be required for large spills or in situations with a high risk of exposure, which includes a self-contained breathing apparatus (SCBA).[8]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4][9]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4][9]
2. Handling the Compound:
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4]
3. In Case of a Spill:
-
Minor Spills: Remove all ignition sources.[1] Clean up spills immediately, avoiding breathing vapors and contact with skin and eyes.[1] Use liquid-absorbent material to take up the spill.[2]
-
Major Spills: Evacuate the area and move upwind.[1] Alert the fire brigade and inform them of the location and nature of the hazard.[1] Wear a self-contained breathing apparatus and protective gloves.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2][4]
-
Waste material must be disposed of in accordance with national and local regulations.[2]
-
Do not allow the chemical to enter drains.[2]
2. Contaminated Packaging:
-
Empty containers may retain explosive vapors.[1]
-
Do not cut, drill, grind, or weld on or near the container.[1]
-
Handle empty containers with care as residual vapors are flammable.[9]
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[10]
Experimental Workflow and Safety Procedures
Caption: Workflow for safe handling of this compound.
References
- 1. sdfine.com [sdfine.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. fishersci.com [fishersci.com]
- 5. manavchem.com [manavchem.com]
- 6. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
